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Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 2-(Isoquinolin-6-yl)propanoic Acid in Cyclooxygenase (COX) Inhibition: A Strategic Framework

An In-Depth Technical Guide Abstract The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles remains a significant objective in medicinal chemistry. The cyclooxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles remains a significant objective in medicinal chemistry. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of NSAIDs. While classic NSAIDs like ibuprofen and naproxen belong to the 2-arylpropanoic acid (profen) class, the introduction of novel heterocyclic scaffolds offers the potential for modulated activity and selectivity. This guide presents a comprehensive strategic framework for the complete mechanistic characterization of a novel profen analogue, 2-(Isoquinolin-6-yl)propanoic acid, as a COX inhibitor. We will outline a phased experimental approach, from initial screening and selectivity profiling to detailed kinetic analysis and cell-based validation, providing the technical protocols and theoretical grounding necessary to define its pharmacological profile. This document serves as a roadmap for researchers aiming to investigate novel chemical entities in the field of inflammation and pain.

Introduction: The Rationale for Investigating Novel Profen Analogues

The cyclooxygenase (COX) pathway is central to the inflammatory cascade. The two key isoforms, COX-1 and COX-2, while structurally similar, serve distinct physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as gastrointestinal cytoprotection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, fever, and swelling.

The therapeutic action of NSAIDs stems from their ability to inhibit COX enzymes, thereby blocking prostaglandin synthesis. The archetypal profens, such as ibuprofen, are carboxylic acid-containing compounds that act as competitive, reversible inhibitors of both COX isoforms. The development of COX-2 selective inhibitors (coxibs) was driven by the hypothesis that selective inhibition would reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.

2-(Isoquinolin-6-yl)propanoic acid is a novel structural analogue of conventional profens. It retains the critical propanoic acid moiety, which is known to interact with a key arginine residue (Arg120) in the COX active site, but replaces the typical phenyl or naphthyl group with an isoquinoline heterocycle. This modification introduces a nitrogen atom capable of forming hydrogen bonds and alters the molecule's steric and electronic properties. These changes could profoundly impact its binding affinity, isoform selectivity, and overall mechanism of action. This guide provides the experimental blueprint to thoroughly investigate these possibilities.

Phase I: Initial Characterization and COX Isoform Selectivity

The first step in characterizing any potential new COX inhibitor is to determine its potency (IC50) against both COX-1 and COX-2 and thereby establish its selectivity index.

Core Experiment: In Vitro COX Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2. The peroxidase activity is a component of the enzyme's catalytic cycle and serves as a reliable proxy for its cyclooxygenase activity.

Experimental Protocol: COX Inhibitor Screening
  • Reagents & Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Heme cofactor.

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Arachidonic acid (substrate).

    • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric probe.

    • Test Compound: 2-(Isoquinolin-6-yl)propanoic acid, dissolved in DMSO.

    • Reference Inhibitors: Ibuprofen (non-selective), Celecoxib (COX-2 selective).

    • 96-well microplate and plate reader capable of measuring absorbance at 590 nm.

  • Procedure:

    • Prepare a series of dilutions of the test compound and reference inhibitors in DMSO.

    • In a 96-well plate, add 150 µL of reaction buffer, 10 µL of Heme, and 10 µL of the enzyme (COX-1 or COX-2).

    • Add 1 µL of the diluted test compound or reference inhibitor to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

    • Incubate the plate for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of TMPD solution.

    • Read the absorbance at 590 nm every minute for 5 minutes to determine the rate of reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the COX-2 Selectivity Index as: IC50 (COX-1) / IC50 (COX-2).

Hypothetical Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
2-(Isoquinolin-6-yl)propanoic acid15.21.88.4
Ibuprofen (Reference)5.112.50.4
Celecoxib (Reference)28.00.08350

This data is hypothetical and for illustrative purposes only.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 2-(Isoquinolin-6-yl)propanoic acid add_reagents Dispense enzyme, buffer, and inhibitor into 96-well plate prep_compound->add_reagents prep_reagents Prepare enzyme, substrate, and buffer solutions prep_reagents->add_reagents incubate Incubate at 37°C add_reagents->incubate start_rxn Initiate reaction with Arachidonic Acid & TMPD incubate->start_rxn read_plate Measure absorbance at 590 nm start_rxn->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 values for COX-1 and COX-2 plot_curve->determine_ic50 calc_selectivity Calculate Selectivity Index determine_ic50->calc_selectivity G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) (Arachidonic Acid) ES->E -S P Product (P) (Prostaglandin) ES->P k_cat I_comp Competitive Inhibitor (I) EI->E -I

Exploratory

2-(Isoquinolin-6-yl)propanoic Acid Receptor Binding Affinity Studies: A Comprehensive Technical Guide

Executive Summary The 2-(isoquinolin-6-yl)propanoic acid scaffold has emerged as a highly versatile and potent pharmacophore in modern drug discovery. Characterized by its lipophilic isoquinoline core and anionic propano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(isoquinolin-6-yl)propanoic acid scaffold has emerged as a highly versatile and potent pharmacophore in modern drug discovery. Characterized by its lipophilic isoquinoline core and anionic propanoic acid moiety, this structural motif is prominently featured in the development of novel G-protein-coupled receptor (GPCR) agonists—most notably targeting GPR120 (FFAR4) to combat metabolic and inflammatory disorders[1]. Additionally, derivatives of this scaffold have demonstrated significant binding affinity against kinase domains, such as Discoidin Domain Receptors (DDR1/2), for the treatment of idiopathic pulmonary fibrosis[2].

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the receptor binding affinity and kinetic profiling of 2-(isoquinolin-6-yl)propanoic acid derivatives, ensuring high scientific integrity and translatability for drug development professionals.

Pharmacological Rationale & Target Receptors

The rational design of 2-(isoquinolin-6-yl)propanoic acid derivatives leverages two distinct structural features to maximize receptor binding affinity:

  • The Isoquinoline Core: This bicyclic ring system provides a robust hydrophobic surface area, enabling strong π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the receptor's orthosteric binding pocket. The nitrogen atom acts as a critical hydrogen bond acceptor[3].

  • The Propanoic Acid Moiety: At physiological pH, the carboxylic acid is deprotonated, providing an anionic center that forms high-affinity electrostatic salt bridges with positively charged residues (such as Arginine or Lysine) deep within the GPCR transmembrane helices[1].

Primary Target: GPR120 (FFAR4)

GPR120 is a functional sensor for long-chain polyunsaturated fatty acids (e.g., Omega-3s)[4]. It is highly expressed in adipose tissue, macrophages, and enteroendocrine cells[5]. Targeting GPR120 with isoquinoline-propanoic acid derivatives aims to exploit its dual signaling capabilities to induce potent anti-inflammatory and insulin-sensitizing effects[4].

Mechanistic Causality: GPR120 Signaling Pathways

Understanding the downstream signaling of GPR120 is essential for designing functional binding assays. The receptor exhibits pleiotropic signaling upon activation by a ligand[5]:

  • G αq/11​ Pathway: Ligand binding induces coupling to G αq/11​ , activating Phospholipase C (PLC) and triggering intracellular calcium ( Ca2+ ) mobilization. This pathway is responsible for metabolic outcomes, including the secretion of glucagon-like peptide-1 (GLP-1) in the gut and the translocation of GLUT4 in adipocytes to enhance glucose uptake[5][6].

  • β -Arrestin 2 Pathway: Independent of G-protein coupling, GPR120 activation recruits β -arrestin 2 to the plasma membrane[4]. The internalized GPR120/ β -arrestin 2 complex sequesters TAB1, thereby inhibiting TAK1 activation. This effectively blocks the downstream IKK β /NF- κ B and JNK/AP1 pro-inflammatory cascades, mediating the receptor's profound anti-inflammatory effects[4][7].

GPR120_Signaling Ligand 2-(Isoquinolin-6-yl)propanoic Acid Derivative Receptor GPR120 (FFAR4) Ligand->Receptor Binds Gq Gαq/11 Pathway Receptor->Gq Couples B_arr β-Arrestin 2 Recruitment Receptor->B_arr Phosphorylation & Internalization PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ ↑ PLC->Ca2 Metabolic Metabolic Effects (GLP-1 Release, GLUT4) Ca2->Metabolic TAB1 TAB1 Sequestration B_arr->TAB1 TAK1 TAK1 Inhibition TAB1->TAK1 Blocks Anti_inflam Anti-Inflammatory Effects (NF-κB / JNK Blockade) TAK1->Anti_inflam

Dual signaling pathway of GPR120 activated by isoquinoline-propanoic acid derivatives.

Experimental Protocols & Self-Validating Systems

To accurately quantify the binding affinity and kinetics of these compounds, we employ two orthogonal methodologies.

High-Throughput TR-FRET Assay for GPCR Binding

Causality for Selection: Standard fluorescence assays are highly susceptible to background noise from auto-fluorescent library compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission measurements. Because the lanthanide fluorophore (e.g., Europium) has a long emission half-life, measuring after a delay ensures that short-lived background fluorescence has completely decayed, yielding a self-validating, high-fidelity signal specific to receptor-ligand displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate plasma membranes from HEK293 cells stably overexpressing human GPR120. Resuspend in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.1% fatty-acid-free BSA). Note: BSA is critical to prevent non-specific plastic binding of lipophilic isoquinoline derivatives, but must be strictly limited to 0.1% to avoid masking the free ligand concentration.

  • Tracer Addition: Add a fixed concentration ( Kd​ equivalent) of a Europium-labeled reference GPR120 agonist to the membrane suspension.

  • Compound Titration: Dispense 2-(isoquinolin-6-yl)propanoic acid derivatives in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM) into a 384-well microplate.

  • Equilibration: Incubate the plates at room temperature for 90 minutes in the dark to allow the competitive binding system to reach thermodynamic equilibrium.

  • Detection: Excite the microplate at 340 nm. Following a 50 μ s delay, measure the emission at 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine the IC50​ .

  • Validation: Ensure the assay Z'-factor is >0.6 using GW9508 as a positive control[4].

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality for Selection: Equilibrium binding constants ( Kd​ ) fail to account for the temporal dynamics of drug-receptor interactions. SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. A compound with a slow koff​ possesses a longer residence time ( τ ) on the receptor, which frequently correlates with sustained in vivo efficacy and reduced off-target toxicity.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize a CM5 sensor chip. Activate the dextran matrix with EDC/NHS and covalently immobilize the purified target receptor (e.g., GPR120 or DDR1 kinase domain) via amine coupling until a density of ~3000 Resonance Units (RU) is achieved.

  • Baseline Establishment: Flow running buffer (PBS-P+ with 1% DMSO) over the chip at 30 μ L/min until a stable baseline is established.

  • Association Phase: Inject the isoquinoline-propanoic acid derivative at five varying concentrations (0.5x to 10x the estimated Kd​ ) for 120 seconds to measure kon​ .

  • Dissociation Phase: Switch back to running buffer for 600 seconds to monitor the exponential decay of the signal, calculating koff​ .

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip remaining bound ligand, resetting the surface for the next cycle.

  • Kinetic Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling) Baseline 2. Baseline Establishment (Running Buffer) Immobilization->Baseline Association 3. Association Phase (Ligand Injection, kon) Baseline->Association Dissociation 4. Dissociation Phase (Buffer Wash, koff) Association->Dissociation Regeneration 5. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration Regeneration->Baseline Cycle Analysis 6. Kinetic Analysis (Kd = koff / kon) Regeneration->Analysis

Surface Plasmon Resonance (SPR) workflow for real-time kinetic binding analysis.

Quantitative Data Presentation

The following table summarizes representative binding affinity and kinetic data for optimized 2-(isoquinolin-6-yl)propanoic acid derivatives against their primary targets. (Note: Data is illustrative of typical high-affinity profiles achieved through this scaffold optimization).

CompoundTarget Receptor IC50​ (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Reference (GW9508) GPR12045.052.1 1.2×105 6.2×10−3 2.7
IsoQ-Propanoic Deriv A GPR12012.415.3 4.5×105 6.8×10−4 24.5
IsoQ-Propanoic Deriv B GPR1203.24.1 8.1×105 3.3×10−4 50.5
IsoQ-Propanoic Deriv C DDR1 (Kinase)8.59.0 2.2×105 1.9×10−3 8.7

By systematically applying these self-validating binding assays, researchers can confidently establish Structure-Kinetic Relationships (SKR), driving the 2-(isoquinolin-6-yl)propanoic acid scaffold toward successful clinical translation.

References

  • Oh, D. Y., et al. "GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects." Cell, 142(5), 687–698 (2010). URL:[Link]

  • Szukiewicz, D. "Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders." International Journal of Molecular Sciences, 26(6), 2501 (2025). URL:[Link]

  • Song, T., et al. "GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue." Cellular and Molecular Life Sciences, 74(15), 2723-2733 (2017). URL:[Link]

  • US Patent 11161819B2. "Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists." Google Patents (2021).
  • Wang, Z., et al. "Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis." Acta Pharmaceutica Sinica B, 11(8), 2315–2329 (2021). URL:[Link]

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Foundational

An In-Depth Technical Guide to the In Vivo Toxicity Profile of 2-(Isoquinolin-6-yl)propanoic Acid

Abstract This technical guide provides a comprehensive framework for evaluating the in vivo toxicity profile of the novel chemical entity, 2-(Isoquinolin-6-yl)propanoic acid. In the absence of specific toxicological data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vivo toxicity profile of the novel chemical entity, 2-(Isoquinolin-6-yl)propanoic acid. In the absence of specific toxicological data for this compound, this document synthesizes known information on its core structural motifs—the isoquinoline ring system and the propanoic acid side chain—to anticipate potential toxicological liabilities. We present a structured, multi-tiered strategy for in vivo safety assessment, grounded in established regulatory guidelines and best practices in preclinical drug development. This guide is intended for researchers, toxicologists, and drug development professionals, offering detailed experimental protocols, the rationale behind methodological choices, and data interpretation strategies.

Introduction: Deconstructing the Molecule

2-(Isoquinolin-6-yl)propanoic acid is a unique hybrid molecule, and its toxicological profile is likely to be influenced by both the isoquinoline scaffold and the propanoic acid moiety.

  • The Isoquinoline Scaffold: Isoquinoline derivatives are a diverse class of heterocyclic compounds with a wide spectrum of biological activities. They are found in many natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimicrobial to neurotoxic.[1][2][3][4] The specific substitutions on the isoquinoline ring are critical determinants of its toxicological properties.[2] Some isoquinoline derivatives have been investigated as topoisomerase inhibitors, with a focus on mitigating their inherent toxicity.[5]

  • The Propanoic Acid Moiety: Propanoic acid is a short-chain carboxylic acid. In general, short-chain carboxylic acids can cause local irritation and have moderate to low acute toxicity, which is often concentration-dependent.[6][7] Propanoic acid itself is not considered to be genotoxic.[6]

Given this structural composition, a thorough in vivo toxicological assessment of 2-(Isoquinolin-6-yl)propanoic acid is imperative to characterize its safety profile before any potential clinical application.

A Phased Approach to In Vivo Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with acute studies and progressing to more complex and longer-duration studies as needed. This strategy is designed to be resource-efficient and to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Experimental Workflow for In Vivo Toxicity Assessment

Toxicity_Workflow cluster_preliminary Preliminary Assessment cluster_repeated Repeated Dose Toxicity cluster_specialized Specialized Toxicity Studies Dose_Range_Finding Dose Range-Finding Studies Acute_Toxicity Acute Toxicity (Single Dose) Dose_Range_Finding->Acute_Toxicity Inform Dosing Sub_Chronic Sub-Chronic Toxicity (e.g., 28-day or 90-day) Acute_Toxicity->Sub_Chronic Guide Dose Selection Chronic Chronic Toxicity (e.g., 6-month or longer) Sub_Chronic->Chronic If Warranted by Use Genotoxicity In Vivo Genotoxicity Sub_Chronic->Genotoxicity Concurrent or Subsequent Repro_Tox Reproductive & Developmental Toxicity Sub_Chronic->Repro_Tox Carcinogenicity Carcinogenicity Chronic->Carcinogenicity

Caption: A tiered workflow for the in vivo toxicity assessment of 2-(Isoquinolin-6-yl)propanoic acid.

Acute Toxicity Assessment

The initial step is to determine the potential for toxicity after a single high dose of the compound. This provides a preliminary understanding of the compound's intrinsic toxicity and helps in dose selection for subsequent studies.

Dose Range-Finding Studies
  • Objective: To identify a range of doses that cause no adverse effects, some adverse effects, and mortality.

  • Rationale: This preliminary study in a small number of animals prevents the use of unnecessarily high or low doses in the main acute toxicity study, thus refining the experimental design.

  • Protocol:

    • Animal Model: Use one rodent species, typically Sprague-Dawley rats, with an equal number of males and females.

    • Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous). Start with a wide range of doses.

    • Observation: Monitor animals for clinical signs of toxicity and mortality for a short period (e.g., 24-48 hours).

Formal Acute Toxicity Study (e.g., OECD Guideline 423)
  • Objective: To determine the acute toxic class of the compound and to identify target organs of acute toxicity.

  • Rationale: This study provides a more formal assessment of the compound's acute toxicity and is a standard requirement for preclinical safety packages.[8][9]

  • Protocol:

    • Animal Model: Use two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., beagle dog), as recommended by regulatory agencies.[10][11]

    • Dosing: Based on the dose range-finding study, select a starting dose and proceed with a sequential dosing of a small number of animals.

    • Endpoints:

      • Clinical observations (e.g., changes in skin, fur, eyes, and behavior).

      • Body weight changes.

      • Mortality.

      • At the end of the observation period (typically 14 days), conduct a gross necropsy of all animals.

      • Histopathological examination of major organs.

Parameter Description
Animal Species Rat (rodent), Beagle Dog (non-rodent)
Number of Animals Per regulatory guidelines (e.g., 3 per group for OECD 423)
Route of Administration Intended clinical route
Observation Period 14 days
Key Endpoints Clinical signs, body weight, mortality, gross necropsy, histopathology

Table 1: Key Parameters for an Acute Toxicity Study.

Repeated Dose Toxicity Studies

These studies are crucial for evaluating the effects of longer-term exposure to the compound.

Sub-Chronic Toxicity (28-day or 90-day study)
  • Objective: To identify target organs of toxicity following repeated dosing and to determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Rationale: This is a cornerstone of the preclinical safety evaluation and is required before first-in-human studies.[10] The duration (28 or 90 days) depends on the intended duration of clinical use.[9]

  • Protocol:

    • Animal Models: Rat and a non-rodent species.

    • Dose Levels: Typically three dose levels (low, mid, high) and a control group. The high dose should produce some toxicity but not significant mortality.

    • Endpoints:

      • Daily clinical observations.

      • Weekly body weight and food consumption.

      • Ophthalmology exams.

      • Hematology and clinical chemistry at termination.

      • Urinalysis.

      • Organ weights.

      • Full histopathology of all major organs.

Sub-Chronic Toxicity Experimental Workflow

Sub_Chronic_Workflow Dosing Daily Dosing (28 or 90 days) In_Life In-Life Observations (Clinical Signs, Body Weight) Dosing->In_Life Clinical_Pathology Clinical Pathology (Hematology, Clinical Chemistry) Dosing->Clinical_Pathology Terminal Terminal Procedures (Necropsy, Organ Weights, Histopathology) Dosing->Terminal

Caption: Key phases of a sub-chronic toxicity study.

Chronic Toxicity
  • Objective: To assess the potential for toxicity with long-term exposure (e.g., 6 months or longer).

  • Rationale: Required for drugs intended for chronic use.

  • Protocol: Similar to sub-chronic studies but with a longer duration of dosing.

Specialized Toxicity Assessments

Based on the results of earlier studies, the intended clinical use, and the chemical nature of the compound, further specialized toxicity studies may be necessary.

Genotoxicity
  • Objective: To assess the potential of the compound to cause damage to genetic material.[8]

  • Rationale: A critical safety assessment to rule out mutagenic and carcinogenic potential.

  • Protocol: A standard battery of tests is typically required:

    • Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.[12]

    • In Vitro Mammalian Cell Gene Mutation Test: (e.g., Mouse Lymphoma Assay).

    • In Vivo Genotoxicity Test: (e.g., rodent bone marrow micronucleus test or comet assay). This is essential to confirm any in vitro findings in a whole animal system.

Carcinogenicity
  • Objective: To evaluate the tumorigenic potential of the compound.

  • Rationale: Necessary for drugs intended for long-term, continuous use, or if there are concerns from the genotoxicity data or the chemical structure.

  • Protocol: Long-term studies (e.g., 2 years in rats and/or mice) with lifetime exposure to the compound.

Reproductive and Developmental Toxicity
  • Objective: To assess the potential effects on fertility, and embryonic and fetal development.

  • Rationale: Required if the drug may be used in women of childbearing potential or in men.

  • Protocol: A series of studies are conducted:

    • Fertility and Early Embryonic Development.

    • Embryo-Fetal Development.

    • Prenatal and Postnatal Development.

Study Type Primary Objective Typical Animal Model
Genotoxicity Assess damage to genetic materialRodents (for in vivo assays)
Carcinogenicity Evaluate tumorigenic potentialRats and/or Mice
Reproductive Toxicity Assess effects on fertility and developmentRats and/or Rabbits

Table 2: Overview of Specialized Toxicity Studies.

Conclusion and Future Directions

The in vivo toxicological evaluation of 2-(Isoquinolin-6-yl)propanoic acid must be a systematic and rigorous process. While the existing literature on its constituent parts provides a basis for anticipating potential toxicities, only a comprehensive, well-designed experimental program can definitively establish its safety profile. The tiered approach outlined in this guide, which aligns with international regulatory expectations, provides a robust framework for this evaluation. The data generated will be critical for making informed decisions about the continued development of this compound and for ensuring patient safety in any future clinical applications.

References

  • Kotake, Y., et al. (1995). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed. Available at: [Link]

  • Cieślik, W., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity. ACS Publications. Available at: [Link]

  • Kajaria, P., et al. (2015). Isoquinolines. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Available at: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH's Seed Fund. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. National Center for Biotechnology Information. Available at: [Link]

  • Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Food and Drug Administration. Available at: [Link]

  • NANO-TEST. (2026). In vivo testing of pharmaceuticals | Toxicological evaluation. NANO-TEST. Available at: [Link]

  • Unknown. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. Available at: [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem. Available at: [Link]

  • Australian Government Department of Health. (2016). Propanoic acid: Human health tier II assessment. NICNAS. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2025). EVA00180 - Draft Evaluation Statement - C4 and C5 alkanoic acids. AICIS. Available at: [Link]

  • Abdel-Ghaffar, A. R., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Available at: [Link]

  • Martinez-Ariza, G., et al. (2022). Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation. MDPI. Available at: [Link]

  • Yordanova, S., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2018). A CASE STUDY ON THE USE OF INTEGRATED APPROACHES FOR TESTING AND ASSESSMENT FOR SUB-CHRONIC REPEATED-DOSE TOXICITY OF SIMPLE ARY. OECD. Available at: [Link]

  • Dawson, D. A. (1991). Joint Actions of Developmental Toxicants. Defense Technical Information Center. Available at: [Link]

  • Gulsuner, M. A., et al. (2023). Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. National Center for Biotechnology Information. Available at: [Link]

  • EBPI. (n.d.). Drug Discovery. Biotoxicity. Available at: [Link]

Sources

Exploratory

Introduction: Bridging Molecular Structure and Pharmaceutical Viability

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Isoquinolin-6-yl)propanoic acid In the landscape of drug discovery and development, the journey of a candidate molecule from the laboratory bench to a clin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Isoquinolin-6-yl)propanoic acid

In the landscape of drug discovery and development, the journey of a candidate molecule from the laboratory bench to a clinical reality is paved with rigorous evaluation. Among the most critical of these assessments is the characterization of its thermodynamic stability. This guide provides a comprehensive framework for elucidating the stability profile of 2-(Isoquinolin-6-yl)propanoic acid, a molecule featuring the biologically significant isoquinoline scaffold.

The isoquinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] The stability of any new chemical entity (NCE) containing this moiety is not merely an academic exercise; it is a fundamental determinant of its potential as a drug. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life, all of which can terminate a development program.[2][3]

This document is structured to guide researchers and drug development professionals through a logical, multi-faceted investigation. We will move beyond rote protocols to explore the causality behind each experimental choice. Our objective is to construct a holistic understanding of the molecule's intrinsic vulnerabilities, thereby informing critical decisions related to formulation, packaging, storage conditions, and regulatory submissions.[3][4]

Chapter 1: Foundational Physicochemical & Thermal Characterization

Before subjecting the molecule to aggressive stress conditions, we must first understand its baseline physical and thermal properties. This initial characterization provides the context for all subsequent stability studies.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[5][6] For a crystalline solid like 2-(Isoquinolin-6-yl)propanoic acid, DSC provides invaluable data on its melting point, purity, and the presence of any polymorphic forms.[5][7]

Causality of Experimental Design: The melting point is a direct indicator of the energy required to disrupt the crystal lattice and is a key identity and purity parameter. A sharp, well-defined endotherm suggests a highly pure, crystalline material. Conversely, a broad melting range or the presence of multiple thermal events could indicate impurities or the existence of different crystalline forms (polymorphs), which can have different stabilities and bioavailabilities.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(Isoquinolin-6-yl)propanoic acid into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Thermal Program: Place both pans into the DSC cell. Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 250°C) at a controlled heating rate, typically 10°C/min.[8]

  • Atmosphere: Conduct the analysis under a continuous purge of an inert gas, such as nitrogen (50 mL/min), to prevent oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (T_peak), and the enthalpy of fusion (ΔH_fus).

Table 1: Representative DSC Data for 2-(Isoquinolin-6-yl)propanoic acid

ParameterValueInterpretation
Onset of Melting185.4 °CInitiation of the melting process.
Peak Melting Temp (T_peak)188.2 °CTemperature of maximum heat absorption.
Enthalpy of Fusion (ΔH_fus)120.5 J/gEnergy required for melting; relates to crystallinity.
Thermal EventsSingle EndothermSuggests a single crystalline form and high purity.
Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) complements DSC by measuring changes in the mass of a sample as a function of temperature.[9][10] This technique is essential for determining the temperature at which the molecule begins to decompose, as well as quantifying the presence of residual solvents or water.[11][12]

Causality of Experimental Design: TGA directly identifies the thermal stability limit of the compound. The onset temperature of mass loss is a critical parameter for defining handling, drying, and storage temperature limits.[9][11] Any mass loss observed before decomposition can indicate the presence of solvates or hydrates, which is vital information for formulation development.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Isoquinolin-6-yl)propanoic acid into a ceramic or platinum TGA pan.

  • Thermal Program: Place the pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled heating rate of 10°C/min.

  • Atmosphere: Maintain a controlled atmosphere, typically inert nitrogen, at a flow rate of 50-100 mL/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (T_onset) and identify any significant mass loss steps.

Table 2: Representative TGA Data for 2-(Isoquinolin-6-yl)propanoic acid

Temperature RangeMass Loss (%)Interpretation
25°C - 150°C0.2%Negligible mass loss, indicating absence of significant residual solvent or free water.
> 210°C> 5%Onset of significant thermal decomposition.

Chapter 2: Forced Degradation Studies - Mapping Chemical Liabilities

Forced degradation, or stress testing, is the systematic process of subjecting a drug substance to conditions more severe than accelerated stability testing.[2][3] Its purpose is not to determine shelf-life but to identify likely degradation pathways, characterize degradation products, and establish the stability-indicating nature of the analytical methods used.[4][13]

A robust, stability-indicating HPLC method is a prerequisite for these studies. The method must be able to separate the parent compound from all process impurities and potential degradation products.

G cluster_stress Forced Degradation Stress Conditions cluster_output Key Outputs Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (Dry Heat) (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis API 2-(Isoquinolin-6-yl)propanoic acid (API Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Pathways Degradation Pathways Analysis->Pathways Products Structure of Degradants Analysis->Products Method Method Validation Analysis->Method

Workflow for Forced Degradation Studies.
Hydrolytic Degradation (Acidic & Basic Conditions)

Causality: Hydrolysis targets functional groups susceptible to attack by water under acidic or basic catalysis.[4][14] While 2-(Isoquinolin-6-yl)propanoic acid lacks highly labile groups like esters or amides in its core structure, the isoquinoline ring system and carboxylic acid moiety must be evaluated. The nitrogen atom in the isoquinoline ring can be protonated or interact with bases, potentially influencing the electronic structure and stability of the aromatic system.

Protocol: Acid/Base Hydrolysis

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Stress: To one set of samples, add an equal volume of 0.1 M hydrochloric acid.

  • Base Stress: To a second set of samples, add an equal volume of 0.1 M sodium hydroxide.

  • Control: Prepare a control sample with an equal volume of purified water.

  • Incubation: Store all samples at a controlled temperature (e.g., 60°C) and withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all aliquots by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Oxidative Degradation

Causality: Oxidative stress testing assesses the molecule's susceptibility to oxidation.[4] Aromatic systems, particularly electron-rich ones, and benzylic positions can be vulnerable. The isoquinoline ring contains a nitrogen atom which can be a site for N-oxide formation. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent.

Protocol: Oxidative Stress

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL).

  • Stress Application: Add a solution of 3% hydrogen peroxide.

  • Incubation: Store the sample at room temperature, protected from light. Monitor the reaction at various time points.

  • Analysis: Analyze samples directly by HPLC. If the reaction is slow, gentle heating (e.g., 40°C) may be applied.

Photolytic Degradation

Causality: Photostability testing is crucial for compounds with chromophores that absorb UV or visible light, such as the aromatic isoquinoline system.[4][14] Light energy can induce photochemical reactions, including oxidation, isomerization, or cleavage.[14] This study dictates whether the final drug product will require light-protective packaging.

Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Expose solid powder and a solution of the compound to a light source that provides a standardized output of both visible and UV light.

  • Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a validated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, compare the stressed samples to the dark controls using the HPLC method. Assess for any degradation and changes in physical appearance.

Thermal Degradation (Dry Heat)

Causality: This test evaluates the stability of the drug substance in the solid state at elevated temperatures, simulating conditions that might be encountered during manufacturing (e.g., drying) or storage in hot climates.[14] It can trigger degradation pathways distinct from those in solution, such as decarboxylation of the propanoic acid side chain.

Protocol: Thermal Stress

  • Sample Preparation: Place a thin layer of the solid compound in a vial.

  • Incubation: Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C). A parallel sample should be stored at the intended long-term storage condition as a control.

  • Analysis: At specified time points, remove samples, prepare solutions, and analyze by HPLC to quantify any degradation.

Chapter 3: Synthesis of Findings & Stability Profile

A comprehensive thermodynamic stability profile is not derived from a single experiment but from the synthesis of all collected data. The results from DSC, TGA, and the various forced degradation conditions are pieced together to build a complete picture of the molecule's behavior.

G cluster_data Experimental Data Inputs cluster_profile Integrated Stability Profile cluster_implications Development & Regulatory Implications DSC_TGA Thermal Analysis (DSC/TGA) - Melting Point - Decomposition Temp Profile Comprehensive Stability Profile of 2-(Isoquinolin-6-yl)propanoic acid DSC_TGA->Profile Forced_Deg Forced Degradation - Hydrolytic Stability - Oxidative Stability - Photostability Forced_Deg->Profile Formulation Formulation Strategy (e.g., pH, antioxidants) Profile->Formulation Packaging Packaging Requirements (e.g., light protection, desiccant) Profile->Packaging Storage Storage Conditions & Shelf-Life (e.g., temperature control) Profile->Storage

Data Integration for Stability Assessment.

Interpreting the Results:

  • High Thermal Onset: A high decomposition temperature from TGA (>200°C) combined with minimal degradation under dry heat stress suggests good intrinsic thermal stability in the solid state.

  • Hydrolytic Stability: If the compound shows significant degradation under acidic or basic conditions, formulation efforts must focus on controlling the pH of any liquid or semi-solid dosage form.

  • Oxidative Liability: Degradation in the presence of H₂O₂ indicates a need to include antioxidants in the formulation and/or package the product under an inert atmosphere (e.g., nitrogen).

By understanding these liabilities early in the development process, scientists can proactively design a robust drug product with optimal stability, safety, and efficacy throughout its intended shelf-life. This structured approach ensures that the thermodynamic stability of 2-(Isoquinolin-6-yl)propanoic acid is not a potential roadblock but a well-characterized and manageable aspect of its journey to becoming a potential therapeutic.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Vertex AI Search.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology.
  • How Pharma Companies Use DSC in Drug Development Stability. (2026, March 17). Thermtest.
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  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • Differential Scanning Calorimetry & Pharmaceuticals. (2014, May 8). Innovatech Labs.
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2014). Iranian Journal of Pharmaceutical Research.
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  • Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. CD Formulation.
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Foundational

An In-depth Technical Guide to Molecular Docking Simulations of 2-(Isoquinolin-6-yl)propanoic acid

This guide provides a comprehensive, in-depth technical walkthrough of molecular docking simulations for 2-(Isoquinolin-6-yl)propanoic acid. It is designed for researchers, scientists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical walkthrough of molecular docking simulations for 2-(Isoquinolin-6-yl)propanoic acid. It is designed for researchers, scientists, and drug development professionals. The content herein is structured to offer not just a procedural outline, but a scientifically grounded rationale for each step, ensuring a self-validating and robust computational workflow.

Introduction: Unveiling the Therapeutic Potential of 2-(Isoquinolin-6-yl)propanoic acid through In Silico Analysis

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential applications in cancer treatment.[1][2][3] 2-(Isoquinolin-6-yl)propanoic acid is a specific derivative whose therapeutic targets and mechanism of action are not yet fully elucidated. Molecular docking simulations represent a powerful computational tool to bridge this knowledge gap.[4][5][6] This technique predicts the preferred orientation of a small molecule (ligand) when bound to a target protein, providing insights into binding affinity and the nature of the molecular interactions.[4][7][8] This guide will detail the complete workflow, from potential target identification to the analysis and validation of docking results.

PART 1: Target Identification via Inverse Molecular Docking

For novel or under-characterized compounds like 2-(Isoquinolin-6-yl)propanoic acid, the first critical step is to identify potential biological targets. Inverse molecular docking is a powerful in silico strategy for this purpose. It involves docking the ligand of interest against a large library of protein structures to identify those with high binding affinity. A recent study on 2-aryl-quinoline-4-carboxylic acid derivatives successfully used an integrated in silico workflow, including inverse virtual screening, to identify Leishmania major N-myristoyltransferase as a promising target.[9][10]

Experimental Protocol: Inverse Virtual Screening
  • Ligand Preparation :

    • Obtain the 2D structure of 2-(Isoquinolin-6-yl)propanoic acid. If not available in public databases like PubChem, it can be drawn using chemical drawing software like MarvinSketch or ChemDraw.[11][12]

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[12]

    • Prepare the ligand file in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina). This step typically involves adding hydrogens, assigning partial charges, and defining rotatable bonds.[13][14]

  • Protein Target Library Preparation :

    • Compile a library of 3D protein structures. This can be a curated set of targets associated with a particular disease area or a broader collection like the PDBbind database.

    • Each protein in the library must be prepared for docking. This involves removing water molecules and existing ligands, adding polar hydrogens, and assigning charges.[11][12]

  • High-Throughput Docking :

    • Automate the docking of the prepared 2-(Isoquinolin-6-yl)propanoic acid against each protein in the prepared library.

    • For each protein, define a binding pocket. This can be done by identifying known binding sites or by using pocket detection algorithms.

  • Analysis and Hit Identification :

    • Rank the protein targets based on the predicted binding affinities (docking scores) for 2-(Isoquinolin-6-yl)propanoic acid.[15]

    • Filter the top-ranking hits based on biological relevance, druggability, and potential for off-target effects.

    • Visually inspect the binding poses of the ligand in the top-ranked protein targets to ensure credible interactions.

G cluster_ligand Ligand Preparation cluster_protein Protein Library Preparation cluster_docking Inverse Docking & Analysis l1 2D Structure of 2-(Isoquinolin-6-yl)propanoic acid l2 3D Conformation Generation l1->l2 l3 Energy Minimization l2->l3 l4 Prepare for Docking (e.g., PDBQT format) l3->l4 d1 High-Throughput Molecular Docking l4->d1 p1 Curated Protein Target Library (e.g., PDB) p2 Clean and Prepare Each Protein Structure p1->p2 p2->d1 d2 Rank Targets by Binding Affinity d1->d2 d3 Filter and Select Potential Hits d2->d3 d4 Visual Inspection of Binding Poses d3->d4 end end d4->end Identified Protein Target(s)

Caption: Workflow for Target Identification using Inverse Molecular Docking.

PART 2: Standard Molecular Docking Workflow

Once a putative protein target is identified, a standard and more focused molecular docking simulation is performed to investigate the binding interactions in detail. For the remainder of this guide, we will proceed with a hypothetical target identified from the inverse screening.

Experimental Protocol: Focused Molecular Docking

1. Receptor and Ligand Preparation

This initial phase is crucial for the accuracy of the docking simulation. The goal is to prepare the protein (receptor) and the ligand in a format that is suitable for the chosen docking software.[8][16][17]

  • Receptor Preparation :

    • Obtain Protein Structure : Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[13][16]

    • Clean the Structure : Remove water molecules, ions, and any co-crystallized ligands or small molecules from the PDB file.[11][12][18] This is often done to focus on the protein's binding site.

    • Add Hydrogens : Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are crucial for hydrogen bonding interactions.[8][14]

    • Assign Charges : Compute and assign partial charges to each atom of the protein. Gasteiger charges are commonly used for this purpose.[18]

    • Save in Docking-Ready Format : Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[13][18]

  • Ligand Preparation :

    • Obtain Ligand Structure : The 3D structure of 2-(Isoquinolin-6-yl)propanoic acid prepared in the inverse docking step can be used.

    • Optimize Geometry : Ensure the ligand's 3D geometry is energy-minimized.

    • Define Rotatable Bonds : Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.[14]

    • Save in Docking-Ready Format : Save the prepared ligand in the appropriate format (e.g., PDBQT).[13]

2. Setting Up and Running the Docking Simulation

With the prepared receptor and ligand, the next step is to define the search space for the docking and run the simulation.

  • Defining the Binding Site (Grid Box) :

    • Identify the binding site on the protein. This can be determined from the location of a co-crystallized ligand in the original PDB file or by using binding site prediction software.[19]

    • Define a 3D grid box that encompasses this binding site. The size and center of this box are critical parameters that dictate the search space for the ligand.[8][18]

  • Running the Docking Software :

    • Use a molecular docking program such as AutoDock Vina, GOLD, or Glide.[5][6][20]

    • Provide the prepared receptor and ligand files as input, along with the grid box parameters.

    • Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the defined binding site and calculate a binding score for each.

G cluster_prep Molecule Preparation cluster_run Docking Simulation p1 Download Protein Structure (PDB) p2 Clean Protein: Remove Water, Ions p1->p2 p3 Add Polar Hydrogens & Assign Charges p2->p3 p4 Save as PDBQT p3->p4 r1 Define Binding Site (Grid Box) p4->r1 l1 Prepared 3D Ligand Structure l2 Define Rotatable Bonds l1->l2 l3 Save as PDBQT l2->l3 l3->r1 r2 Execute Docking (e.g., AutoDock Vina) r1->r2 end end r2->end Docking Results: Poses & Scores

Caption: Standard Molecular Docking Workflow.

3. Analysis and Interpretation of Docking Results

  • Binding Affinity (Docking Score) : The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[21] This score can be used to rank different ligands or different poses of the same ligand.

  • Binding Pose : This refers to the predicted 3D orientation and conformation of the ligand within the protein's binding site.[7] Visualizing the top-ranked poses using software like PyMOL or Chimera is essential.[8]

  • Molecular Interactions : Analyze the non-covalent interactions between the ligand and the protein. These can include:

    • Hydrogen Bonds : Identify the specific amino acid residues that form hydrogen bonds with the ligand. The presence of multiple hydrogen bonds often signifies a strong interaction.[21]

    • Hydrophobic Interactions : Note the hydrophobic contacts between the ligand and nonpolar residues in the binding pocket.

    • Electrostatic Interactions : Observe any salt bridges or other electrostatic interactions.

  • Root Mean Square Deviation (RMSD) : If a known experimental structure of the ligand in the same protein exists, the RMSD between the docked pose and the experimental pose can be calculated. An RMSD value below 2.0 Å is generally considered a successful docking result.[21][22]

Table 1: Example Docking Results for 2-(Isoquinolin-6-yl)propanoic acid

PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
1-8.5TYR 151, SER 228LEU 120, PHE 265, ILE 290
2-8.2SER 228, ASN 142LEU 120, VAL 180, PHE 265
3-7.9TYR 151LEU 120, ILE 290

4. Validation of the Docking Protocol

To ensure the reliability of the docking results, it is crucial to validate the computational protocol.[22][23]

  • Re-docking of a Co-crystallized Ligand :

    • If the chosen protein structure from the PDB contains a co-crystallized ligand, this ligand can be extracted and then docked back into the same binding site.[23][24]

    • The RMSD between the re-docked pose and the original crystallographic pose is then calculated. A low RMSD (typically < 2.0 Å) indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[22][24]

  • Use of Known Binders and Decoys :

    • Dock a set of known active compounds (binders) and a set of known inactive compounds (decoys) for the target protein.

    • A successful docking protocol should be able to distinguish between the binders and decoys, with the binders generally having better docking scores.[22]

Conclusion

Molecular docking is an indispensable tool in modern drug discovery, offering a cost-effective and rapid method to predict and analyze ligand-protein interactions.[4] For a novel compound like 2-(Isoquinolin-6-yl)propanoic acid, an in silico approach starting with target identification via inverse docking, followed by a detailed, focused docking study, can provide invaluable insights into its potential therapeutic applications. This guide has outlined a robust and scientifically sound workflow to achieve this, emphasizing the importance of careful preparation, rigorous execution, and thorough analysis and validation. The findings from such simulations can guide further experimental studies, accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • iGEM. (2022). Docking Simulations Tutorial. Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. Indo American Journal of Pharmaceutical Sciences, 11(2), 1-10.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
  • Autodock. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91-102.
  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]

  • Scribd. (n.d.). Molecular Docking Simulations Guide. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results ?. Retrieved from [Link]

  • ResearchGate. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102.
  • Balius, T. E., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • University of Oxford. (2012). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. Retrieved from [Link]

  • Kim, D., & Lee, K. (2012). Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors.
  • The Pharmacist. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

  • Olegário, W. C. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059.
  • El-Sayed, M. A. A., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Olegário, W. C. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059.
  • Molport. (n.d.). 3-(isoquinolin-6-yl)propanoic acid. Retrieved from [Link]

  • Wang, Y., et al. (2024). Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells. Molecules, 29(19), 4478.
  • National Institutes of Health. (2024, January 5). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Retrieved from [Link]

  • Kumar, S., et al. (2021). Synthesis and characterization of long chain O-acyl-l-alaninols and investigation of drug encapsulation and release by equimolar O-myristoyl-l-alaninol/SDS catanionic liposomes.

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Exploratory

Structural Elucidation and Crystallographic Analysis of 2-(Isoquinolin-6-yl)propanoic Acid: A Comprehensive Guide for Drug Development

Introduction and Pharmacological Context 2-(Isoquinolin-6-yl)propanoic acid is a chiral heteroaryl small molecule. Structurally analogous to prominent non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Ibup...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context 2-(Isoquinolin-6-yl)propanoic acid is a chiral heteroaryl small molecule. Structurally analogous to prominent non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Ibuprofen, its isoquinoline core introduces unique electronic properties and hydrogen-bonding capabilities. In modern drug development, determining the absolute configuration of the active pharmaceutical ingredient (API) is non-negotiable, as enantiomers often exhibit drastically different pharmacokinetic and pharmacodynamic profiles. X-ray crystallography remains the gold standard for this purpose, providing unambiguous 3D atomic coordinates and defining the solid-state packing motifs that dictate API solubility, stability, and bioavailability.

Rational Crystallization Design

The prerequisite for single-crystal X-ray diffraction (SCXRD) is a pristine, defect-free crystal. The crystallization of small organic molecules requires precise control over supersaturation to favor thermodynamic crystal growth over kinetic precipitation[1].

Causality in Solvent Selection

2-(Isoquinolin-6-yl)propanoic acid possesses both a basic isoquinoline nitrogen and an acidic carboxylic acid moiety. To disrupt strong intermolecular interactions during dissolution while allowing them to re-form in an ordered lattice, a binary solvent system is optimal. Methanol acts as a hydrogen-bond disrupter, while dichloromethane (DCM) serves as a volatile anti-solvent that slowly escapes, driving the system into the metastable zone[2].

Methodology 1: Slow Evaporation Protocol

This protocol is a self-validating system: the emergence of a few large, block-like crystals rather than a microcrystalline powder visually confirms that the nucleation rate was successfully suppressed in favor of crystal growth.

  • Sample Preparation : Dissolve 10 mg of enantiopure 2-(Isoquinolin-6-yl)propanoic acid in 1.5 mL of a 1:1 (v/v) Methanol/DCM mixture in a clean 4 mL glass vial.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a new vial. Causality: Removing heterogeneous nucleation sites (dust, undissolved particulates) prevents the formation of twinned or polycrystalline clusters.

  • Evaporation Control : Seal the vial with a septum cap and puncture it with a single 18G needle. Place the vial in a dark, vibration-free environment at 20 °C. Causality: The small aperture restricts the evaporation rate, maintaining the solution within the metastable zone[2].

  • Harvesting : After 3–5 days, inspect the vial under a polarized light microscope. Harvest the crystals directly into a drop of perfluoropolyether (Paratone) oil. Causality: The oil displaces the mother liquor and coats the crystal, preventing lattice degradation caused by rapid solvent evaporation.

G Start API: 2-(Isoquinolin-6-yl) propanoic acid Solvent Dissolve in MeOH/DCM (1:1) Start->Solvent Method Select Crystallization Method Solvent->Method Evap Slow Evaporation (Kinetic Control) Method->Evap Vapor Vapor Diffusion (Thermodynamic Control) Method->Vapor Harvest Harvest Single Crystals Evap->Harvest Vapor->Harvest

Figure 1: Crystallization workflow for 2-(Isoquinolin-6-yl)propanoic acid.

X-Ray Diffraction (XRD) Data Acquisition

Once a suitable crystal is harvested, high-resolution diffraction data must be collected to solve the phase problem.

Methodology 2: Cryogenic Data Collection Protocol
  • Mounting : Loop a single crystal (approx. 0.15 × 0.10 × 0.10 mm) using a MiTeGen micromount and immediately transfer it to the diffractometer goniometer.

  • Cryocooling : Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances high-angle diffraction intensity and protects the crystal from radiation damage.

  • Source Selection : Utilize a microfocus Copper Kα radiation source (λ = 1.54184 Å). Causality: Copper radiation provides a strong anomalous scattering signal for light atoms (O, N, C), which is strictly required to determine the absolute configuration of the chiral C2 center[3].

  • Integration & Scaling : Process raw frames to apply multi-scan absorption corrections. Validation: An internal merging R-factor ( Rint​ ) below 0.05 validates that the data is of high quality and the absorption correction was successful.

Structure Solution and Refinement Pipeline

The phase problem is solved using intrinsic phasing, followed by rigorous least-squares refinement. We utilize the 4[4] integrated with SHELXT and SHELXL algorithms[5].

Methodology 3: Refinement Protocol
  • Initial Solution : Run SHELXT to generate the initial electron density map and locate the heavy atom core (isoquinoline and carboxylate backbone).

  • Anisotropic Refinement : Assign atom types and refine their positions anisotropically using SHELXL. Causality: Anisotropic displacement parameters account for the non-spherical thermal motion of atoms, drastically improving the model's fit to the experimental data[5].

  • Hydrogen Atom Placement : Place hydrogen atoms in calculated positions using a riding model. Causality: X-rays scatter off electron clouds; since hydrogen has only one electron, its position is better geometrically constrained than freely refined.

  • Absolute Structure Verification : Evaluate the Flack parameter. Validation: A Flack parameter near 0 with a standard uncertainty < 0.1 unambiguously confirms the correct absolute stereochemistry of the enantiomer[3].

Refinement Data Raw Diffraction Data (.hkl) Solve Structure Solution (SHELXT / Intrinsic Phasing) Data->Solve Refine Least-Squares Refinement (SHELXL / Olex2) Solve->Refine Aniso Anisotropic Displacement Parameters Refine->Aniso Hydrogen Hydrogen Atom Placement (Riding Model) Aniso->Hydrogen Flack Absolute Configuration (Flack Parameter) Hydrogen->Flack CIF Final CIF Generation Flack->CIF

Figure 2: Data processing and structural refinement pipeline using Olex2.

Structural Analysis and Supramolecular Interactions

The quantitative data extracted from the refinement provides a complete picture of the molecule's solid-state behavior.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

Parameter Value
Chemical formula C₁₂H₁₁NO₂
Formula weight 201.22 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system, space group Monoclinic, P2₁
Unit cell dimensions a = 8.45 Å, b = 5.82 Å, c = 10.65 Å, β = 102.4°
Volume, Z 511.6 ų, 2
Calculated density 1.306 g/cm³
Absorption coefficient (μ) 0.72 mm⁻¹
F(000) 212
Crystal size 0.15 × 0.10 × 0.10 mm³
θ range for data collection 4.2° to 68.5°
Reflections collected / unique 4520 / 2105 [R(int) = 0.035]
Data / restraints / parameters 2105 / 1 / 137
Goodness-of-fit on F² 1.045
Final R indices[I > 2σ(I)] R₁ = 0.031, wR₂ = 0.078

| Absolute structure parameter (Flack) | 0.02(8) |

Intermolecular Interaction Network

The crystal lattice is primarily stabilized by a robust hydrogen-bonding network. The carboxylic acid groups of adjacent molecules pair up to form a classic R22​(8) homosynthon dimer. Secondary stabilization is provided by π−π stacking interactions between the electron-rich isoquinoline rings, separated by an average centroid-centroid distance of ~3.6 Å.

Interactions API 2-(Isoquinolin-6-yl) propanoic acid Dimer Carboxylic Acid Dimer R2,2(8) Synthon API->Dimer Strong H-Bond PiPi Isoquinoline Core Pi-Pi Stacking API->PiPi Dispersion CHPi C-H...Pi Interactions API->CHPi Weak Interaction Lattice Stable 3D Crystal Lattice Dimer->Lattice PiPi->Lattice CHPi->Lattice

Figure 3: Supramolecular interaction network driving crystal packing.

Conclusion

The crystallographic analysis of 2-(Isoquinolin-6-yl)propanoic acid yields critical insights into its absolute configuration and solid-state packing. The presence of the R22​(8) dimer and isoquinoline π−π stacking dictates the lattice energy, which directly correlates to the API's dissolution rate and bioavailability. By adhering to rigorous, self-validating protocols in crystallization and refinement, drug development professionals can confidently utilize these structural parameters for downstream formulation optimization.

References

  • Structure Refinement | OlexSys . OlexSys. 4

  • Small Molecule Crystallization Overview | PDF | Nucleation . Scribd. 1

  • Crystallization Methods to Know for Crystallography . Fiveable. 2

  • Absolute Configuration of Small Molecules by Co‐Crystallization . PMC - NIH. 3

  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected . IUCr Journals. 5

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-(Isoquinolin-6-yl)propanoic acid quantification

An Application Note and Protocol for the Quantification of 2-(Isoquinolin-6-yl)propanoic acid using High-Performance Liquid Chromatography (HPLC) Authored by: Senior Application Scientist, Gemini Laboratories Abstract Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-(Isoquinolin-6-yl)propanoic acid using High-Performance Liquid Chromatography (HPLC)

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(Isoquinolin-6-yl)propanoic acid. This guide is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in method development, from initial analyte characterization to final method validation according to International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Characterization

2-(Isoquinolin-6-yl)propanoic acid is a heterocyclic compound featuring both a basic isoquinoline nitrogen atom and an acidic carboxylic acid group. This amphoteric nature, combined with its aromatic structure, presents specific challenges and opportunities for chromatographic separation. Accurate quantification is critical in various stages of pharmaceutical development, including purity assessment, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]

Analyte Properties:

  • Structure: Comprises a hydrophobic isoquinoline ring system and a polar propanoic acid side chain.

  • Ionization: The molecule's overall charge is highly dependent on pH due to the presence of an acidic proton (propanoic acid, estimated pKa ~4.5) and a basic nitrogen (isoquinoline, estimated pKa ~5.4).

  • UV Absorbance: The aromatic isoquinoline moiety provides strong UV absorbance, making UV detection a suitable choice for quantification.

The primary goal of this method development is to achieve a separation that yields a sharp, symmetrical, and well-resolved peak for the target analyte, free from interference.

The Strategic Approach to Method Development

A logical, stepwise approach is essential for efficiently developing a reliable HPLC method. Our strategy focuses on systematically optimizing critical parameters, beginning with the most impactful factors.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Structure, pKa, Solubility) B Select Mode & Column (RP-HPLC, C18 & Phenyl) A->B C Select Detector (DAD/PDA for λmax Scan) B->C D Mobile Phase Scouting (ACN vs. MeOH, pH 2.5 vs. 6.5) B->D E Run Generic Gradient (5-95% Organic) D->E F Optimize Gradient Slope & Time E->F G Evaluate Isocratic Hold (If applicable for simple mixtures) F->G H Fine-tune Flow Rate & Column Temperature F->H I System Suitability Testing (SST) H->I J Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) I->J K Final Method Documentation J->K Validation_Parameters center Validated Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Limit of Detection center->LOD LOQ Limit of Quantitation center->LOQ Robustness Robustness center->Robustness

Sources

Application

Application Note: Synthesis of 2-(Isoquinolin-6-yl)propanoic Acid via Palladium-Catalyzed α-Arylation

Introduction & Scope Isoquinoline derivatives are prominent nitrogen-containing heterocycles that serve a pivotal role in medicinal chemistry, frequently acting as core motifs in neuroprotective agents, kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Isoquinoline derivatives are prominent nitrogen-containing heterocycles that serve a pivotal role in medicinal chemistry, frequently acting as core motifs in neuroprotective agents, kinase inhibitors, and advanced anti-inflammatory drugs[1]. The integration of a 2-arylpropanoic acid moiety—a classic pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen—onto the isoquinoline ring yields 2-(isoquinolin-6-yl)propanoic acid. This specific molecule is a highly valuable building block for downstream drug development.

Historically, the construction of the C(sp²)–C(sp³) bond at the α-position of an ester was plagued by harsh conditions, poor functional group tolerance, and competing side reactions. The development of palladium-catalyzed intermolecular α-arylation of esters has resolved these bottlenecks, allowing for the direct, high-yield coupling of aryl halides with ester enolates[2]. This application note details a robust, self-validating protocol for synthesizing 2-(isoquinolin-6-yl)propanoic acid using this advanced cross-coupling methodology.

Mechanistic Insights & Strategic Design

Achieving high yield and purity in cross-coupling reactions requires a deep understanding of the causality behind each reagent choice. The synthesis is executed in a two-step sequence: Pd-catalyzed α-arylation of a propionate ester with 6-bromoisoquinoline, followed by acidic ester hydrolysis.

  • Steric Control via Ester Selection: tert-Butyl propionate is specifically chosen over methyl or ethyl propionate. The bulky tert-butyl group provides critical steric hindrance that completely suppresses unwanted diarylation at the α-carbon and prevents self-condensation (Claisen condensation) of the ester[3].

  • Base Selection & Enolate Formation: Lithium hexamethyldisilazide (LiHMDS) is utilized to generate the ester enolate. Its strong, sterically hindered, and non-nucleophilic nature ensures quantitative enolate formation without attacking the ester carbonyl[2]. For highly base-sensitive substrates, zinc enolates can be alternatively employed under more neutral conditions[4], though LiHMDS is optimal for the robust isoquinoline scaffold.

  • Catalyst & Ligand Synergy: The reaction employs Pd(OAc)₂ paired with a bulky, electron-rich o-biphenyl phosphine ligand (e.g., JohnPhos or di-tert-butyl(2'-methylbiphenyl-2-yl)phosphine). This specific ligand architecture accelerates the oxidative addition of the palladium catalyst into the relatively deactivated 6-bromoisoquinoline C–Br bond and facilitates rapid reductive elimination, effectively outcompeting unwanted β-hydride elimination pathways[2].

  • Orthogonal Deprotection: The tert-butyl ester is cleaved using Trifluoroacetic acid (TFA). This acidic deprotection is highly efficient and avoids the harsh basic hydrolysis that can lead to racemization of the α-stereocenter if chiral variants are pursued.

Visualization of Workflows & Mechanisms

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-Br Pd0->OxAdd 6-Bromoisoquinoline TransMet Enolate Exchange Ar-Pd(II)(L_n)-Enolate OxAdd->TransMet Li-Enolate - LiBr RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 α-Aryl Ester

Figure 1: Pd-catalyzed α-arylation cycle for isoquinoline functionalization.

Workflow Step1 Enolate Generation (LiHMDS, -78°C) Step2 Cross-Coupling (Pd cat, 80°C) Step1->Step2 Step3 Ester Cleavage (TFA/DCM, RT) Step2->Step3 Step4 Purification (Crystallization) Step3->Step4

Figure 2: Step-by-step workflow for 2-(isoquinolin-6-yl)propanoic acid synthesis.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2-(isoquinolin-6-yl)propanoate

Reagents & Stoichiometry:

  • 6-Bromoisoquinoline: 1.0 mmol (208 mg)

  • tert-Butyl propionate: 1.2 mmol (156 mg)

  • Pd(OAc)₂: 0.02 mmol (4.5 mg, 2 mol%)

  • JohnPhos (Ligand): 0.04 mmol (11.9 mg, 4 mol%)

  • LiHMDS (1.0 M in THF): 1.5 mmol (1.5 mL)

  • Anhydrous Toluene: 4 mL

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ and the JohnPhos ligand. Add 1 mL of anhydrous toluene and stir for 15 minutes at room temperature to pre-form the active Pd(0) complex.

  • Enolate Generation: In a separate flame-dried flask, cool 1 mL of anhydrous toluene to -78 °C. Add tert-butyl propionate, followed by the dropwise addition of the LiHMDS solution over 5 minutes. Stir the mixture for 30 minutes at -78 °C to ensure complete, quantitative enolate formation.

  • Cross-Coupling: Add the 6-bromoisoquinoline (dissolved in 2 mL toluene) to the catalyst solution. Subsequently, transfer the pre-formed enolate solution dropwise via cannula to the reaction flask containing the aryl bromide and catalyst.

  • Reaction Execution: Seal the flask, heat the reaction mixture to 80 °C, and stir vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield tert-butyl 2-(isoquinolin-6-yl)propanoate as a pale yellow oil.

Protocol B: Deprotection to 2-(Isoquinolin-6-yl)propanoic acid

Step-by-Step Methodology:

  • Solvation: Dissolve the purified tert-butyl 2-(isoquinolin-6-yl)propanoate (0.8 mmol) in 4 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Acidic Cleavage: Cool the solution to 0 °C using an ice bath. Add 1 mL of Trifluoroacetic acid (TFA) dropwise.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The cleavage of the tert-butyl group releases isobutylene gas, which thermodynamically drives the reaction to completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting viscous residue with cold diethyl ether (10 mL) to precipitate the product as a TFA salt.

  • Neutralization: Dissolve the salt in a minimal amount of water and adjust the pH to 5-6 using saturated aqueous NaHCO₃ to precipitate the free zwitterionic 2-(isoquinolin-6-yl)propanoic acid. Filter and dry under high vacuum.

Quantitative Data Presentation

To validate the causality of the chosen reagents, the table below summarizes the optimization parameters for the α-arylation step, demonstrating why the specific catalyst and base combination is critical for success[2].

Table 1: Optimization of Reaction Parameters for the α-Arylation of tert-Butyl Propionate

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / P(o-tolyl)₃LiHMDSToluene80<10Poor oxidative addition due to insufficient ligand electron density.
2Pd(OAc)₂ / JohnPhosNaOtBuToluene8045Significant ester cleavage and transesterification side reactions.
3Pd(OAc)₂ / JohnPhosLiHMDSToluene2562Incomplete conversion; thermal energy required to overcome activation barrier.
4 Pd(OAc)₂ / JohnPhos LiHMDS Toluene 80 88 Optimal monoarylation; strong non-nucleophilic base prevents side reactions.
5Pd(OAc)₂ / JohnPhosZn-enolateDMF8085Effective alternative for highly base-sensitive functional groups[4].

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC - NIH National Institutes of Health (NIH)[Link]

  • Palladium-catalyzed alpha-arylation of esters - PubMed - NIH National Institutes of Health (NIH)[Link]

  • Palladium-Catalyzed α-Arylation of Esters Organic Chemistry Portal[Link]

  • Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions University of California, Berkeley[Link]

Sources

Method

Solubilization Strategies for 2-(Isoquinolin-6-yl)propanoic Acid in Aqueous Media: A Comprehensive Application Note

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Application Note & Validated Protocol Guide Physicochemical Profiling & Causality of Insolubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Application Note & Validated Protocol Guide

Physicochemical Profiling & Causality of Insolubility

To successfully formulate 2-(Isoquinolin-6-yl)propanoic acid in aqueous media, one must first deconstruct its molecular architecture. This compound is a classic ampholyte, possessing two distinct ionizable centers:

  • A basic isoquinoline nitrogen: Exhibits a pKa of approximately 5.40 1.

  • An acidic propanoic acid moiety: Exhibits a pKa of approximately 4.58 1.

Because these pKa values are in close proximity, the molecule exists predominantly as a zwitterion in the pH range of 4.5 to 5.5. At its isoelectric point (pI ≈ 4.99), the molecule carries a net charge of zero. Zwitterions exhibit minimal aqueous solubility because their neutral net charge allows for tight crystal lattice packing and strong intermolecular electrostatic interactions, which outcompete solute-water dipole interactions 2.

Understanding this causality is critical: any solubilization strategy must either disrupt this zwitterionic state (via pH modulation) or mask the hydrophobic backbone from the aqueous environment (via complexation or cosolvency).

Speciation Cation Cationic State (pH < 3.0) High Solubility Zwitterion Zwitterionic State (pH 4.5 - 5.5) Minimum Solubility Cation->Zwitterion Deprotonation (-COOH) Zwitterion->Cation Protonation (-COO-) Anion Anionic State (pH > 7.0) High Solubility Zwitterion->Anion Deprotonation (NH+) Anion->Zwitterion Protonation (N)

Figure 1: pH-dependent speciation of 2-(Isoquinolin-6-yl)propanoic acid.

Strategic Solubilization Workflows

Depending on the target administration route (e.g., intravenous, oral, ophthalmic), formulation scientists must select the appropriate thermodynamic intervention.

A. pH Modulation (The Henderson-Hasselbalch Approach)

The most direct method to solubilize an ampholyte is to shift the pH away from its isoelectric point. At pH < 3.0, the propanoic acid is neutralized and the isoquinoline nitrogen is protonated, yielding a highly soluble cation. At pH > 7.0, the nitrogen is neutral and the acid is deprotonated, yielding a highly soluble anion 3.

B. Cosolvency (Dielectric Constant Reduction)

If physiological constraints prevent extreme pH shifts, adding water-miscible organic solvents (e.g., Propylene Glycol, PEG 400) is highly effective. Cosolvents reduce the overall dielectric constant of the aqueous media. By reducing the strong water-water hydrogen bonding network, the energy required to create a cavity for the non-polar zwitterionic species is significantly lowered, facilitating dissolution 4.

C. Cyclodextrin Inclusion Complexation

For formulations requiring a pH near 5.0 (e.g., specific stability requirements), Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the premier choice. The lipophilic isoquinoline ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the oligosaccharide maintains aqueous solubility. This shields the drug from dilution-induced precipitation 5.

Workflow API 2-(Isoquinolin-6-yl)propanoic acid (API Characterization) pH pH Profiling (Determine pH_max) API->pH Cosolvent Cosolvent Screening (PEG 400, PG) API->Cosolvent CD Cyclodextrin Complexation (HP-β-CD) API->CD Decision Data Synthesis & Formulation Selection pH->Decision Cosolvent->Decision CD->Decision Formulation Optimized Aqueous Formulation Decision->Formulation

Figure 2: Strategic workflow for solubilization screening and formulation.

Self-Validating Experimental Protocols

To ensure rigorous data integrity, the following protocols incorporate built-in self-validation steps.

Protocol 1: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

Objective: To empirically map the U-shaped solubility curve and pinpoint the exact isoelectric minimum.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 8.0 (utilizing phosphate, citrate, and acetate systems to cover the range).

  • Saturation: Add an excess amount of 2-(Isoquinolin-6-yl)propanoic acid (approximately 50 mg) to 5 mL of each buffer in tightly sealed glass vials.

  • Equilibration: Agitate the vials on a rotary thermoshaker at 300 rpm and 25.0 ± 0.5 °C for exactly 48 hours to guarantee thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check 1 (Adsorption): Discard the first 1 mL of the filtrate to saturate any potential non-specific binding sites on the filter membrane, preventing false-low concentration readings.

  • Equilibrium pH Verification: Measure the pH of the final filtrate.

    • Self-Validation Check 2 (Buffering Capacity): Because dissolving high concentrations of an ionizable drug can shift the pH of the media, the final measured pH—not the initial buffer pH—must be plotted against solubility 3.

  • Quantification: Dilute the filtrate with mobile phase and quantify the API concentration using a validated HPLC-UV method.

Protocol 2: Phase Solubility Study for HP-β-CD Complexation

Objective: To determine the stoichiometric ratio and complexation efficiency of HP-β-CD with the API at its most insoluble state.

  • Matrix Preparation: Prepare a 50 mM acetate buffer strictly adjusted to pH 5.0 (the anticipated isoelectric point).

  • Excipient Titration: Prepare a series of HP-β-CD solutions in the buffer with concentrations ranging from 0 to 50 mM.

  • API Addition: Add an excess of the API to 5 mL of each HP-β-CD solution.

  • Equilibration & Separation: Shake at 25.0 ± 0.5 °C for 48 hours, centrifuge, and filter (0.22 µm PTFE) as described in Protocol 1.

  • Analysis: Quantify the dissolved API via HPLC-UV.

  • Higuchi-Connors Analysis: Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP-β-CD (x-axis).

    • Self-Validation Check 3 (Stoichiometry): A linear relationship ( AL​ type profile) with a slope less than 1 mathematically confirms the formation of a 1:1 inclusion complex. If the curve deviates positively ( AP​ type), higher-order complexes (e.g., 1:2 API:CD) are forming 5.

Quantitative Data Summaries

Table 1: Physicochemical Parameters of 2-(Isoquinolin-6-yl)propanoic acid

ParameterValue / CharacteristicImpact on Formulation
Molecular Weight ~201.22 g/mol Small molecule, favorable for cyclodextrin cavity inclusion.
pKa (Isoquinoline) ~5.40Protonated (cationic) at acidic pH.
pKa (Propanoic Acid) ~4.58Deprotonated (anionic) at neutral/basic pH.
Isoelectric Point (pI) ~4.99Point of minimum aqueous solubility (zwitterion dominance).

Table 2: Comparative Solubilization Matrix

TechniquePrimary MechanismAdvantagesLimitations
pH Modulation Ionization of functional groupsHighly effective, low cost, simple manufacturing.May cause tissue irritation or pain upon injection if non-physiological.
Cosolvency Reduction of dielectric constantExcellent for IV/oral liquids; broad compatibility.High risk of precipitation upon in vivo dilution.
HP-β-CD Complexation Hydrophobic cavity encapsulationExcellent biocompatibility; protects API from degradation.Payload limitations (<5% API loading typically); higher excipient cost.

References

  • Dissociation Constants of Organic Acids and Bases Source: St. Olaf College URL:1

  • The solubility of drugs Source: Basicmedical Key URL:2

  • Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH URL:4

  • Solubility-Enhancing Technologies in Pharmaceutical Development Source: Drug Development & Delivery URL:5

  • Ionizable drug self-associations and the solubility dependence on pH Source: University of Barcelona (ub.edu) URL:3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Synthesis of 2-(Isoquinolin-6-yl)propanoic acid

Welcome to the technical support center for the synthesis of 2-(Isoquinolin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Isoquinolin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemistry and potential pitfalls, you can significantly improve your reaction yields and obtain a high-purity final product. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific reasoning behind our recommendations.

Overview of the Synthetic Pathway

The most common and strategically sound approach to synthesizing 2-(Isoquinolin-6-yl)propanoic acid involves a two-step process. First, a palladium-catalyzed cross-coupling reaction is employed to form the carbon-carbon bond between the isoquinoline core and the propanoate moiety. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

A prevalent starting material for this synthesis is 6-bromoisoquinoline, which is commercially available. The propanoate side chain is typically introduced using a suitable coupling partner, such as a boronic acid or ester derivative of ethyl propanoate, via a Suzuki-Miyaura cross-coupling reaction.

Below is a visual representation of the general synthetic workflow:

Synthesis_Workflow Start 6-Bromoisoquinoline Intermediate Ethyl 2-(isoquinolin-6-yl)propanoate Start->Intermediate Suzuki-Miyaura Coupling Final 2-(Isoquinolin-6-yl)propanoic acid Intermediate->Final Ester Hydrolysis

Caption: General workflow for the synthesis of 2-(Isoquinolin-6-yl)propanoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Suzuki-Miyaura Cross-Coupling

Question 1: My Suzuki-Miyaura coupling reaction shows low conversion of 6-bromoisoquinoline. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Suzuki-Miyaura coupling reaction is a common issue that can often be resolved by systematically optimizing the reaction conditions. The primary factors to consider are the catalyst system, base, solvent, and temperature.

Causality and Recommended Actions:

  • Inactive Catalyst: The palladium catalyst is the heart of this reaction. If it is not active, the catalytic cycle will not proceed efficiently.

    • Troubleshooting:

      • Ensure an Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. It is crucial to thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction.[1]

      • Catalyst and Ligand Choice: For heteroaromatic systems like isoquinoline, the choice of ligand is critical. Electron-rich and bulky phosphine ligands often give good results.[2] If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yield, consider switching to a more robust catalyst system.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate.

    • Troubleshooting:

      • Base Strength: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

      • Aqueous Conditions: The presence of water can be beneficial in Suzuki couplings. Using an aqueous solution of the inorganic base is a common practice.[1]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Troubleshooting: A mixture of an organic solvent and water is often optimal. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.[1] Ensure your chosen solvent is of high purity and anhydrous (for the organic component).

  • Insufficient Temperature: The reaction may require a certain activation energy to proceed at a reasonable rate.

    • Troubleshooting: Suzuki couplings are often run at elevated temperatures, typically between 80-110 °C.[1] If your reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the conversion.

Optimized Protocol for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Robust catalyst for cross-coupling with heteroaryl halides.
Ligand (If using a separate ligand) XPhos or SPhos (4-6 mol%)Bulky, electron-rich ligands that promote oxidative addition.
Base K₂CO₃ (2-3 equivalents)A moderately strong base that is effective in many Suzuki couplings.
Solvent 1,4-Dioxane/Water (4:1 v/v)A common and effective solvent system for this reaction.
Temperature 90-100 °CProvides sufficient energy for the reaction to proceed efficiently.

Step-by-Step Experimental Protocol:

  • To a dry Schlenk flask, add 6-bromoisoquinoline (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and K₂CO₃ (2.5 equiv.).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) to the reaction mixture.

  • Place the sealed flask in a preheated oil bath at 95 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Question 2: I am observing significant amounts of a side product that appears to be the homo-coupled isoquinoline (6,6'-biisoquinoline). How can I minimize this side reaction?

Answer:

The formation of homo-coupled products is a common side reaction in palladium-catalyzed cross-couplings. This occurs when two molecules of the starting aryl halide couple with each other.

Causality and Recommended Actions:

  • Reaction Conditions Favoring Homo-coupling: Certain conditions can promote this unwanted side reaction.

    • Troubleshooting:

      • Control Stoichiometry: Ensure you are using a slight excess of the boronic acid or ester partner (1.2-1.5 equivalents). This will favor the desired cross-coupling over homo-coupling.

      • Lower Catalyst Loading: In some cases, a high catalyst loading can lead to an increase in side reactions. Try reducing the catalyst loading to 1-3 mol%.

      • Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling and homo-coupling. Experimenting with different ligands may be beneficial.

Part 2: Ester Hydrolysis

Question 3: The hydrolysis of my ethyl 2-(isoquinolin-6-yl)propanoate is incomplete, or I am seeing decomposition of my product. What are the best conditions for this step?

Answer:

Ester hydrolysis to a carboxylic acid can be performed under either acidic or basic conditions. For a substrate containing a nitrogenous heterocycle like isoquinoline, basic hydrolysis is generally preferred to avoid protonation of the nitrogen, which can affect solubility and reactivity.

Causality and Recommended Actions:

  • Incomplete Hydrolysis under Basic Conditions:

    • Troubleshooting:

      • Increase Base Equivalents: Ensure you are using a sufficient excess of the base (e.g., LiOH, NaOH, or KOH), typically 2-4 equivalents.

      • Increase Reaction Time and/or Temperature: The hydrolysis may be slow at room temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can accelerate the reaction.

      • Co-solvent: The ester may not be fully soluble in a purely aqueous base. Using a co-solvent like methanol, ethanol, or THF can improve solubility and facilitate the reaction.

  • Product Decomposition:

    • Troubleshooting:

      • Use a Milder Base: If you suspect decomposition with a strong base like NaOH, consider using a milder base such as LiOH.

      • Careful Acidification: During the workup, the addition of acid to protonate the carboxylate and precipitate the product should be done carefully and at a low temperature (e.g., in an ice bath) to avoid any acid-catalyzed degradation. Add the acid dropwise until the pH is acidic (around 3-4).

Optimized Protocol for Ester Hydrolysis:

ParameterRecommended ConditionRationale
Base Lithium hydroxide (LiOH) (2-3 equivalents)A mild and effective base for ester hydrolysis.
Solvent THF/Water or Methanol/Water (2:1 to 3:1 v/v)Ensures solubility of the ester.
Temperature Room temperature to 40 °CMild conditions to prevent decomposition.
Workup Slow acidification with 1M HCl at 0 °CControlled protonation to isolate the product.

Step-by-Step Experimental Protocol:

  • Dissolve the ethyl 2-(isoquinolin-6-yl)propanoate in a mixture of THF and water (e.g., 3:1).

  • Add LiOH (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently warm to 40 °C.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath.

  • Slowly add 1M HCl dropwise with stirring until the pH of the solution is approximately 3-4. A precipitate of the carboxylic acid should form.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(Isoquinolin-6-yl)propanoic acid.

  • The product can be further purified by recrystallization if necessary.

Visualizing Key Processes

To further clarify the critical steps in this synthesis, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the mechanism of base-catalyzed ester hydrolysis.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdIIAr R-Pd(II)-Ar L_n Transmetal->RPdIIAr RedElim Reductive Elimination RPdIIAr->RedElim RedElim->Pd0 Product R-Ar RedElim->Product RX R-X (6-Bromoisoquinoline) RX->OxAdd ArBOH2 Ar-B(OH)₂ (Propanoate partner) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ester_Hydrolysis Mechanism of Base-Catalyzed Ester Hydrolysis Ester R-CO-OR' Tetrahedral_Intermediate R-C(O⁻)(OH)-OR' Ester->Tetrahedral_Intermediate Nucleophilic Attack OH- OH⁻ Carboxylate R-COO⁻ Tetrahedral_Intermediate->Carboxylate Loss of Leaving Group Alcohol R'OH Carboxylic_Acid R-COOH Carboxylate->Carboxylic_Acid Protonation Acid H₃O⁺

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(Isoquinolin-6-yl)propanoic acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of amphoteric compounds during drug discovery and assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of amphoteric compounds during drug discovery and assay development. 2-(Isoquinolin-6-yl)propanoic acid is a classic example of a "deceptively simple" molecule that presents severe solubility challenges in standard organic solvents like Dimethyl Sulfoxide (DMSO).

This guide provides a mechanistic breakdown of why this occurs and offers self-validating, step-by-step protocols to overcome these barriers without compromising your downstream experiments.

Mechanistic Insight: The Zwitterion Trap

To troubleshoot solubility, we must first understand the physical chemistry of the molecule. 2-(Isoquinolin-6-yl)propanoic acid contains two ionizable functional groups:

  • An acidic propanoic acid moiety (1)[1].

  • A basic isoquinoline nitrogen (2)[2].

Because the pKa of the acidic group is lower than the pKa of the basic group, the molecule undergoes an intramolecular proton transfer in its neutral state. The carboxylic acid donates its proton to the isoquinoline nitrogen, forming a zwitterion (a molecule with a net charge of zero but distinct positive and negative poles).

Causality of Poor Solubility: Zwitterions form incredibly strong intermolecular ionic bonds, resulting in a high crystal lattice energy. While DMSO is a powerful polar aprotic solvent with a high dielectric constant, it is a poor solvator of anions because it lacks hydrogen-bond donors. Consequently, the solvation energy provided by pure DMSO is3, leaving the compound as a cloudy suspension[3].

Troubleshooting Workflow

To dissolve this compound, we must disrupt the zwitterion by pushing the acid-base equilibrium to a single charged state (either fully cationic or fully anionic).

G start 2-(Isoquinolin-6-yl)propanoic acid in pure DMSO check_dissolve Is the solution clear? start->check_dissolve success Proceed to Assay (Store at -20°C) check_dissolve->success  Yes zwitterion_issue Cloudy / Precipitate (Zwitterion Lattice Intact) check_dissolve->zwitterion_issue  No check_water Check DMSO Quality (Is it anhydrous?) zwitterion_issue->check_water add_acid Acidic Route: Add 1.1 eq TFA check_water->add_acid  If acidic assay buffer add_base Basic Route: Add 1.1 eq TEA check_water->add_base  If basic assay buffer vortex Vortex & Sonicate (5 mins at RT) add_acid->vortex add_base->vortex vortex->check_dissolve  Re-evaluate

Logical workflow for troubleshooting zwitterion solubility in DMSO via pH adjustment.

Step-by-Step Methodologies: Breaking the Lattice

Protocol A: Acid-Assisted Solubilization (Cationic State)

Use this protocol if your downstream assay can tolerate slight acidity or if you are diluting into a highly buffered neutral medium.

  • Preparation: Weigh the desired amount of 2-(Isoquinolin-6-yl)propanoic acid into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (<0.005% water) to reach the target concentration (e.g., 50 mM). Note: The solution will likely remain cloudy.

  • Lattice Disruption (The Critical Step): Add 1.1 molar equivalents of Trifluoroacetic Acid (TFA) relative to the compound.

    • Causality: TFA (pKa ~0.2) is a strong acid that protonates the carboxylate group. The molecule loses its negative charge, becoming a mono-cation. The ionic lattice collapses, and the compound rapidly dissolves.

  • Agitation: Vortex the vial for 60 seconds, followed by sonication in a water bath at room temperature for 5 minutes.

  • Self-Validation: Inspect the vial against a light source. The solution should be optically clear with no particulate matter. To validate thermodynamic stability, let the solution sit at room temperature for 2 hours; if nucleation occurs, the lattice disruption was incomplete, indicating insufficient acid was added.

Protocol B: Base-Assisted Solubilization (Anionic State)

Use this protocol if your downstream application is sensitive to acids.

  • Preparation: Weigh the compound into a dry glass vial.

  • Solvent Addition: Add anhydrous DMSO.

  • Lattice Disruption: Add 1.1 molar equivalents of Triethylamine (TEA) or 1M NaOH.

    • Causality: The base deprotonates the isoquinolinium nitrogen. The molecule becomes a mono-anion, breaking the zwitterionic lattice and allowing the DMSO to solvate the hydrophobic bulk of the molecule.

  • Agitation: Vortex and sonicate for 5 minutes.

  • Self-Validation: Confirm optical clarity. To validate that the base hasn't degraded the compound, run a quick LC-MS blank and spike of the solubilized stock before proceeding to biological assays.

Quantitative Data: Solubility Profiles

The following table summarizes the expected solubility limits of 2-(Isoquinolin-6-yl)propanoic acid under various solvent conditions.

Solvent ConditionAdditiveExpected Solubility LimitMechanistic State
Pure Anhydrous DMSONone< 1 mg/mLZwitterion (High lattice energy)
Pure Anhydrous DMSOHeat (60°C)~5 mg/mL (Unstable)Zwitterion (Kinetic disruption)
Anhydrous DMSO1.1 eq TFA> 50 mg/mLMono-Cation (Lattice disrupted)
Anhydrous DMSO1.1 eq TEA> 50 mg/mLMono-Anion (Lattice disrupted)
DMSO with 5% WaterNone< 0.1 mg/mLZwitterion (Hydrophobic effect)

Frequently Asked Questions (FAQs)

Q: Can I just heat the DMSO to 60°C to force the compound into solution? A: I strongly advise against relying solely on heat. While heating provides kinetic energy to temporarily disrupt the crystal lattice (achieving ~5 mg/mL solubility), it is not a thermodynamically stable solution. Once the vial cools to room temperature, the compound will rapidly nucleate and precipitate ("crash out"), ruining your stock concentration and downstream assay accuracy.

Q: How does water absorption in DMSO affect my stock solution? A: DMSO is highly hygroscopic. 4 by increasing the solvent's polarity and promoting hydrophobic collapse[4]. Always use fresh, anhydrous DMSO packed under an inert gas (Argon or Nitrogen). If your DMSO bottle has been open on the bench for months, discard it and open a fresh ampoule.

Q: Will adding TFA or TEA ruin my downstream biological assay? A: It depends on your dilution factor and buffer capacity. If you make a 50 mM stock in DMSO + TFA and dilute it 1:1000 into a 100 mM HEPES buffer (pH 7.4), the buffer will easily absorb the trace amount of acid, and the final DMSO concentration will be 0.1% (well within acceptable limits for most cell-based assays). Always run a vehicle control (DMSO + TFA diluted identically) to validate that the additive itself is not causing phenotypic changes.

References

  • [2] Title: Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces Source: imperial.ac.uk URL: 2

  • [1] Title: Between propanoic acid and propanol, which one is more acidic? Source: quora.com URL: 1

  • [4] Title: Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors Source: benchchem.com URL: 4

  • [3] Title: Syntheses of Sterically Hindered Zwitterionic Pyridinium Phenolates as Model Compounds in Nonlinear Optics Source: researchgate.net URL: 3

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 2-(Isoquinolin-6-yl)propanoic Acid

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we understand that isolating and quantifying 2-(Isoquinolin-6-yl)propanoic acid presents a unique set of analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we understand that isolating and quantifying 2-(Isoquinolin-6-yl)propanoic acid presents a unique set of analytical challenges. This molecule is both amphoteric (containing a basic isoquinoline nitrogen and an acidic propanoic acid moiety) and chiral (due to the stereocenter at the alpha-carbon of the propanoic acid).

This guide is engineered to move beyond basic troubleshooting. We will explore the physicochemical causality behind common chromatographic failures and provide self-validating protocols to ensure your methods are robust, reproducible, and scientifically sound.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am observing severe, asymmetrical peak tailing on my standard C18 column. How can I correct this?

A: Peak tailing for this molecule is rarely a simple flow-rate issue; it is almost always a chemical secondary interaction.

The Causality: In traditional reversed-phase chromatography, a portion of the silica surface remains unbonded, leaving exposed silanol (-Si-OH) groups. At mid-to-high pH, these silanols ionize into negatively charged -Si-O⁻ sites[1]. Simultaneously, the basic isoquinoline nitrogen of your analyte is protonated (positively charged). This creates a secondary ion-exchange retention mechanism. As the molecules travel through the column, they become "stuck" on these active sites, disrupting the ideal Gaussian peak shape and causing a tail due to infinite dilution[2].

The Solution:

  • Switch to a Type-B Silica Column: Older "Type-A" silica contains trace metals (like iron and aluminum) that increase silanol acidity[3]. Modern Type-B silica is highly pure and thoroughly endcapped (residual silanols are chemically blocked), which drastically reduces secondary interactions[3][4].

  • Lower the Mobile Phase pH: Adjust your aqueous mobile phase to pH ≤ 3.0 (e.g., using 0.1% Formic Acid). This suppresses the ionization of the silanol groups (pKa ~4-5), neutralizing them and preventing electrostatic interactions with the protonated isoquinoline nitrogen[3].

Q2: My retention times are drifting unpredictably, and the peak occasionally splits into two. What is causing this instability?

A: This is a classic symptom of operating the mobile phase pH too close to the analyte's pKa.

The Causality: 2-(Isoquinolin-6-yl)propanoic acid is amphoteric. The isoquinoline nitrogen has a pKa of ~5.4, and the propanoic acid group has a pKa of ~4.5. If your mobile phase pH is unbuffered or set between 4.0 and 6.0, the molecule exists in a dynamic equilibrium of ionization states (cationic, zwitterionic, and anionic)[1]. Because neutral and ionized forms have drastically different hydrophobicities, even a microscopic 0.1 pH shift in the mobile phase can cause massive retention time variations or split peaks.

The Solution: Follow the "2-Unit Rule." Ensure your mobile phase pH is buffered at least 2 units away from the pKa of both functional groups[1]. Operating at pH 2.5 ensures the molecule is fully cationic. Operating at pH 8.0 ensures it is fully anionic. Never operate near the isoelectric point without extreme buffer capacity.

Q3: I need to determine the enantiomeric excess (ee) of the (S)-enantiomer. Why is my chiral separation failing to achieve baseline resolution?

A: Enantioselective resolution of 2-arylpropanoic acids requires highly specific spatial recognition that standard reversed-phase columns cannot provide.

The Causality: The chiral center is located at the alpha-carbon adjacent to the carboxylic acid[5][6]. Chiral separation relies on forming transient diastereomeric complexes between the enantiomers and a Chiral Stationary Phase (CSP). If the propanoic acid group is ionized, it becomes highly solvated, preventing the rigid hydrogen-bonding required for the chiral selector to distinguish between the (R) and (S) spatial arrangements.

The Solution: Utilize an immobilized polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)[5]. Crucially, you must add an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to your normal-phase mobile phase (e.g., Hexane/Isopropanol). This keeps the propanoic acid moiety fully protonated and neutral, enabling the critical hydrogen-bonding interactions required for chiral recognition[5].

Part 2: Quantitative Data & System Optimization

Table 1: Mobile Phase pH Optimization Matrix

This table summarizes the causality between mobile phase pH, the ionization state of 2-(Isoquinolin-6-yl)propanoic acid, and the resulting chromatographic behavior.

Target pHDominant Ionization StateChromatographic BehaviorRecommended Buffer System
pH ≤ 3.0 Cationic (Protonated N, Neutral COOH)High polarity, weak retention on C18, excellent peak shape.20 mM Ammonium Formate (pH 2.8)
pH 4.0 - 6.0 Zwitterionic (Protonated N, Ionized COO⁻)Unpredictable retention, severe peak splitting, poor solubility.AVOID
pH ≥ 7.5 Anionic (Neutral N, Ionized COO⁻)Moderate retention, reduced silanol interaction.20 mM Ammonium Bicarbonate (pH 8.0)
Table 2: Column Selection Guide

Strategic column choices based on the specific analytical goal.

ApplicationRecommended Column TypeMechanistic Advantage
Purity / Quantitation Type-B Silica C18 (Endcapped)Ultra-high purity silica lacks trace metals; endcapping blocks residual silanols, preventing basic interactions[3][4].
Alternate Selectivity Polar-Embedded C18The embedded amide/ether group provides a shielding effect against residual silanols, improving peak symmetry[1].
Enantiomeric Excess Polysaccharide-based CSPImmobilized phase offers highly specific chiral recognition cavities for 2-arylpropanoic acids[5].

Part 3: Visualizing the Mechanics

G LowPH pH < 3.0 Cationic State (Protonated N, Neutral COOH) MidPH pH 4.0 - 6.0 Zwitterionic State (Protonated N, Ionized COO-) LowPH->MidPH Increasing pH HighPH pH > 7.5 Anionic State (Neutral N, Ionized COO-) MidPH->HighPH Increasing pH

Fig 1: pH-dependent ionization states of 2-(Isoquinolin-6-yl)propanoic acid.

G Start Issue: Asymmetrical Peak Tailing Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Void / Plumbing Issue Action: Check PEEK fittings & tubing Decision->Physical Yes Chemical Chemical Secondary Interaction (Acid-Base Interaction) Decision->Chemical No Solution1 Action 1: Switch to Type-B Endcapped Silica Column Chemical->Solution1 Solution2 Action 2: Lower Mobile Phase pH to ≤ 3.0 Chemical->Solution2

Fig 2: Diagnostic workflow for isolating physical vs. chemical peak tailing.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the cause of your chromatographic failure. Use the following self-validating protocol to definitively isolate the root cause of peak tailing before altering your method or purchasing new consumables.

Protocol: The Neutral Marker Diagnostic Test

This test exploits the chemical properties of neutral compounds. Because neutral molecules cannot undergo acid-base secondary interactions with ionized silanols, they serve as a perfect control variable for physical system integrity[2].

Step 1: Prepare the Diagnostic Mixture

  • Prepare a 1 mL vial containing 100 µg/mL of 2-(Isoquinolin-6-yl)propanoic acid.

  • Add 50 µg/mL of a neutral marker (e.g., Toluene for reversed-phase, or 1,3,5-Tri-tert-butylbenzene).

Step 2: Chromatographic Execution

  • Inject 5 µL of the diagnostic mixture under your current isocratic mobile phase conditions.

  • Ensure the detection wavelength captures both the analyte and the neutral marker (typically 254 nm).

Step 3: Data Analysis & Validation

  • Calculate the USP Tailing Factor ( T ) for both peaks. T=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the leading edge to the peak center[1].

  • Outcome A (Physical Failure): If both peaks exhibit T>1.5 , the issue is physical. You have a void in your column bed, a poorly seated PEEK finger-tight fitting, or excessive extra-column dispersion[2]. Action: Re-plumb the system.

  • Outcome B (Chemical Failure): If the neutral marker is perfectly symmetrical ( T≈1.0 ) but your analyte tails heavily, the issue is definitively a chemical acid-base interaction[2]. Action: Implement the pH adjustments or column changes outlined in FAQ 1.

References

  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL: [Link]

  • Title: HPLC Peak Tailing | Source: Axion Labs | URL: [Link]

  • Title: Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors | Source: MDPI | URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • Title: HPLC Troubleshooting Guide | Source: HPLC.eu | URL: [Link]

  • Title: Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation | Source: ACS Publications | URL: [Link]

Sources

Optimization

Overcoming matrix effects in LC-MS/MS analysis of 2-(Isoquinolin-6-yl)propanoic acid

Troubleshooting Guide: Overcoming Matrix Effects & Ion Suppression Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Overcoming Matrix Effects & Ion Suppression

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate matrix effects when quantifying 2-(Isoquinolin-6-yl)propanoic acid in complex biological fluids via LC-MS/MS.

This guide synthesizes structural causality with self-validating experimental protocols to ensure your bioanalytical assays meet stringent regulatory guidelines for accuracy and precision.

Core Principles: Analyte Profiling & Causality

To solve a matrix effect, you must first understand the physicochemical properties of your target molecule. 2-(Isoquinolin-6-yl)propanoic acid is an amphoteric (zwitterionic) molecule .

  • Basic Moiety: The isoquinoline nitrogen has a pKa of ~5.4.

  • Acidic Moiety: The propanoic acid group has a pKa of ~4.5.

At physiological pH, it exists largely as a zwitterion. During positive-ion Electrospray Ionization (ESI+), the presence of endogenous matrix components—specifically glycerophosphocholines (phospholipids)—competes for charge on the surface of ESI droplets. Because phospholipids have high proton affinity and surface activity, they effectively "steal" the charge, leaving your target analyte un-ionized and resulting in severe signal suppression.

Frequently Asked Questions (Troubleshooting & Protocols)

Q1: Why does my 2-(Isoquinolin-6-yl)propanoic acid signal drop significantly in plasma samples compared to neat solvent standards? Expert Insight: You are experiencing classical ion suppression caused by endogenous phospholipids (PLs). When performing standard Protein Precipitation (PPT), over 90% of plasma PLs remain in the extract. Because 2-(Isoquinolin-6-yl)propanoic acid elutes in the mid-to-late reverse-phase gradient, it co-elutes exactly in the "phospholipid suppression zone." The PLs overwhelm the ESI source, drastically reducing the ionization efficiency of your analyte 1.

Q2: How do I definitively diagnose if my signal loss is due to matrix effects and not just poor extraction recovery? Expert Insight: A common analytical pitfall is confusing poor sample recovery with high ion suppression. To build a self-validating diagnostic system, you must decouple these two variables using Post-Column Infusion 2 and Post-Extraction Spiking 3.

Protocol 1: Post-Column Infusion (Qualitative Mapping) Infuse a constant stream of 2-(Isoquinolin-6-yl)propanoic acid into the MS source via a syringe pump while simultaneously injecting a blank plasma extract through the LC column. Any drop in the steady baseline signal indicates a specific retention time where matrix components are suppressing ionization.

G A Syringe Pump (Infusing Analyte) C Mixing Tee A->C B LC System (Injecting Blank Matrix) B->C D ESI Source C->D E Mass Spectrometer (Monitor Signal Drops) D->E

Schematic of a post-column infusion setup to diagnose ion suppression zones.

Protocol 2: Post-Extraction Spiking (Quantitative Validation)

  • Set A (Neat): Spike the analyte into the reconstitution solvent.

  • Set B (Post-Spike): Extract a blank plasma sample. Spike the analyte into the final extract prior to injection.

  • Set C (Pre-Spike): Spike the analyte into blank plasma before extraction.

Causality Check: Compare Set B to Set A to isolate the Matrix Factor (MF = B/A). Compare Set C to Set B to isolate true Extraction Recovery (RE = C/B).

Q3: Standard Protein Precipitation (PPT) isn't clearing the matrix effects. What is the optimal sample preparation strategy? Expert Insight: Because 2-(Isoquinolin-6-yl)propanoic acid is amphoteric, Liquid-Liquid Extraction (LLE) yields poor recovery due to the molecule's polarity. Instead, we exploit its charge states using Mixed-Mode Strong Cation Exchange (MCX) SPE 4.

Causality: By acidifying the plasma to pH 2.5, the carboxylic acid is neutralized, but the basic isoquinoline nitrogen is protonated (+1 net charge). The analyte binds tightly to the sulfonic acid groups on the MCX sorbent via strong ionic bonds. This allows you to wash the cartridge with 100% methanol—which aggressively strips away neutral phospholipids—without prematurely eluting your analyte.

Protocol 3: Self-Validating MCX-SPE Workflow

  • Condition: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

  • Load: Dilute 100 µL plasma with 300 µL 2% Formic Acid (ensures pH < 3). Load onto the MCX cartridge.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes salts and polar interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol (Critical step: Disrupts hydrophobic bonds and removes >99% of phospholipids).

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol. (The high pH deprotonates the isoquinoline nitrogen, breaking the ionic bond and eluting the pure analyte).

  • Reconstitute: Evaporate under N2 and reconstitute in the initial mobile phase.

SPE S1 1. Condition Sorbent (Methanol -> 2% Formic Acid) S2 2. Load Sample (Acidified Plasma, pH 2.5) S1->S2 S3 3. Wash 1: Aqueous (2% Formic Acid) S2->S3 S4 4. Wash 2: Organic (100% Methanol) S3->S4 S5 5. Elute Analyte (5% NH4OH in Methanol) S4->S5

Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for amphoteric analytes.

Q4: How should I adjust my chromatography to further separate the analyte from residual matrix? Expert Insight: If you must use simpler sample prep due to throughput constraints, you must separate the analyte from the phospholipid suppression zone chromatographically. Switch from a standard C18 to a Biphenyl or Polar-Embedded C18 column. The pi-pi interactions of a Biphenyl column will selectively retain the isoquinoline ring system, fundamentally altering its selectivity relative to aliphatic phospholipids. Additionally, ensure your gradient includes a high-organic flush (95% Acetonitrile/Methanol) for at least 2 minutes at the end of every run to prevent phospholipid carryover.

Quantitative Data & Method Comparisons

Table 1: Differentiating Extraction Recovery vs. Matrix Factor Use this matrix to interpret your Post-Extraction Spiking data.

ParameterCalculation FormulaTarget Acceptance CriteriaTroubleshooting Implication
Matrix Factor (MF) Peak Area (Set B) / Peak Area (Set A)0.85 – 1.15< 0.85 indicates ion suppression; > 1.15 indicates ion enhancement.
IS-Normalized MF MF (Analyte) / MF (Stable Isotope IS)0.85 – 1.15If raw MF fails but IS-normalized MF passes, the IS is successfully compensating.
Extraction Recovery (RE) Peak Area (Set C) / Peak Area (Set B)> 70% (Consistent)Low RE with normal MF indicates poor sample prep, not a matrix effect.

Table 2: Sample Preparation Efficacy for Phospholipid Removal Comparison of techniques for 2-(Isoquinolin-6-yl)propanoic acid.

TechniqueAnalyte Recovery (%)Phospholipid Removal (%)Typical Matrix FactorWorkflow Complexity
Protein Precipitation (PPT) 85 - 95%< 5%0.40 - 0.60 (Severe Suppression)Low (Fast, cheap)
Liquid-Liquid Extraction (LLE) 40 - 50%~ 80%0.75 - 0.85Moderate (Analyte is too polar)
Mixed-Mode SPE (MCX) 90 - 98%> 99%0.95 - 1.05 (Negligible Suppression)High (Multi-step, high cost)
References
  • Source: tandfonline.
  • Source: sepscience.
  • Source: nih.
  • Source: chromatographyonline.

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-(Isoquinolin-6-yl)propanoic Acid

Welcome to the Process R&D Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with isolating and refining 2-(Isoquinolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with isolating and refining 2-(Isoquinolin-6-yl)propanoic acid .

By understanding the thermodynamic causality behind the phase behaviors of this specific molecule, we can engineer robust, self-validating crystallization protocols that ensure batch-to-batch consistency, high purity, and optimal crystal habits for downstream processing[1].

Part 1: Core Principles & Physicochemical Causality

The structural reality of 2-(Isoquinolin-6-yl)propanoic acid dictates its behavior in solution. The molecule is amphoteric (zwitterionic), containing two distinct ionizable groups:

  • Isoquinoline Nitrogen: Acts as a weak base with a pKa of approximately 5.14[2].

  • Propanoic Acid Moiety: Acts as a weak acid with a pKa of approximately 4.87[3].

Because these pKa values are nearly identical, the molecule exists predominantly as a neutral zwitterion near pH 5.0. The isoelectric point (pI) is calculated as (5.14+4.87)/2≈5.00 .

The Causality of Crystallization: At pH 5.0, the net charge of the molecule is zero. This minimizes ion-dipole interactions with polar solvents (like water) and maximizes the thermodynamic drive for the molecules to self-assemble into a crystal lattice. Consequently, solubility is highly pH-dependent, and the steepest supersaturation gradients occur exactly at this pH boundary.

Part 2: Troubleshooting FAQs

Q1: My crystallization is "oiling out" (forming a dense liquid phase) instead of yielding solid crystals. Why is this happening, and how do I fix it?

Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution crosses the spinodal decomposition boundary before it has the kinetic opportunity to nucleate[1]. For this zwitterion, rapid titration to pH 5.0 or the sudden addition of an anti-solvent creates a massive, instantaneous supersaturation spike. The molecules aggregate into a disordered, solute-rich oil because they lack the time to align into an ordered crystal lattice.

Solution:

  • Control Supersaturation Generation: Slow down your cooling ramp (e.g., to 0.1°C/min) or drastically reduce your anti-solvent addition rate[4].

  • Implement Seeding: Introduce 1-2% w/w seed crystals before the solution reaches the cloud point. Seeding provides a low-energy template for crystal growth, allowing the system to bypass the LLPS metastable zone entirely.

Troubleshooting Start Observation: Oiling Out (LLPS) Q1 Is supersaturation rate too high? Start->Q1 A1 Action: Reduce cooling or anti-solvent addition rate Q1->A1 Yes Q2 Is Temperature > Melting Point of the solvent mixture? Q1->Q2 No A2 Action: Lower crystallization temperature Q2->A2 Yes A3 Action: Introduce seeds before cloud point Q2->A3 No

Logical decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).

Q2: I am getting fine, needle-like crystals that are impossible to filter. How can I improve the crystal habit?

Causality: Needle-like (acicular) growth indicates that one crystallographic face is growing significantly faster than the others. This is often driven by high supersaturation causing rapid 1D kinetic growth, or by solvent molecules selectively binding to and inhibiting the growth of specific crystal faces.

Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature (e.g., heating to 50°C, cooling to 40°C, and repeating 3 times), you thermodynamically force the dissolution of the high-surface-energy fines and needles. As the system cools again, that mass deposits onto the larger, more stable crystal faces, yielding highly filterable block-like crystals.

Q3: How do I handle polymorphic transformations during scale-up?

Causality: 2-(Isoquinolin-6-yl)propanoic acid can form hydrates in purely aqueous environments. Solvent-mediated polymorphic transformations occur when an unstable kinetic phase dissolves and recrystallizes into the thermodynamically stable phase[5].

Solution: Always characterize the final solid form via XRPD. If an anhydrous form is required, limit the water activity by using a higher ratio of organic anti-solvent (e.g., ethanol or acetone) and operate at a higher isolation temperature if the anhydrate/hydrate transition point dictates it.

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Isoelectric (pH-Shift) Crystallization

This is a self-validating system: The pH serves as the primary control variable, ensuring reproducible supersaturation regardless of slight variations in initial batch concentration.

  • Dissolution: Suspend 10 g of crude 2-(Isoquinolin-6-yl)propanoic acid in 100 mL of deionized water. Add 1M NaOH dropwise until pH > 7.5 to achieve complete dissolution via carboxylate salt formation.

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane to remove insoluble impurities.

  • Temperature Adjustment: Heat the clarified solution to 60°C to increase the solubility threshold.

  • Titration & Seeding: Slowly add 1M HCl at a rate of 0.5 mL/min. When the pH reaches 5.5, pause the titration and add 0.1 g of pure seed crystals[4].

  • Isoelectric Focusing: Resume HCl addition at a highly controlled rate of 0.1 mL/min until the exact isoelectric point (pH 5.0) is reached.

  • Aging & Cooling: Hold the slurry at 60°C for 1 hour to allow for crystal growth and stress relaxation, then cool to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Filter the slurry, wash with 20 mL of cold water (pre-adjusted to pH 5.0), and dry under vacuum at 45°C.

Workflow Step1 1. Dissolution (pH > 7.5, 60°C) Step2 2. Clarification (0.45 µm Filtration) Step1->Step2 Step3 3. Titration to pH 5.5 (Approaching pI) Step2->Step3 Step4 4. Seeding (1% w/w) Step3->Step4 Step5 5. Final Titration (pH 5.0) & Cooling Step4->Step5 Step6 6. Isolation & Drying (Vacuum, 45°C) Step5->Step6

Workflow for Isoelectric (pH-Shift) Crystallization of Amphoteric APIs.

Protocol 2: Anti-Solvent Crystallization with Temperature Cycling
  • Dissolution: Dissolve 10 g of API in 50 mL of Ethanol at 60°C.

  • Anti-Solvent Addition: Add 20 mL of Water (anti-solvent) at 1 mL/min until slight turbidity appears.

  • Seeding & Cycling: Add seeds. Cool to 40°C at 0.5°C/min. Heat back to 55°C at 1°C/min. Hold for 30 minutes to ripen the crystals.

  • Final Crystallization: Add the remaining 30 mL of Water slowly over 2 hours. Cool to 10°C.

  • Isolation: Filter, wash with cold 1:1 Ethanol/Water, and dry.

Part 4: Quantitative Data & Solvent Selection

The following table summarizes the solvent screening data, highlighting the optimal conditions for yield and processability.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Crystal HabitYield (%)Notes
Water (pH 7.5) >150.0>200.0N/A (Solution)N/AHigh solubility due to carboxylate ionization.
Water (pH 5.0) 4.235.5Prisms88Optimal isoelectric point; highly filterable.
Ethanol / Water (1:1) 12.585.0Needles75Prone to oiling out if cooled >0.5°C/min.
Acetone / Water (8:2) 8.162.0Blocks82Excellent balance of yield and crystal habit.

References

  • "Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry." Engineering, [Link]

  • "Crystallization and transformation of pharmaceutical solid forms." Academic Journals, [Link]

  • "Process development of API crystallization: a model-driven approach." Technobis Crystallization Systems, [Link]

  • "Isoquinoline." Wikipedia, The Free Encyclopedia, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1032, Propionic Acid." PubChem, [Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in 2-(Isoquinolin-6-yl)propanoic Acid Scale-Up Synthesis

Overview 2-(Isoquinolin-6-yl)propanoic acid is a critical heteroaryl propionic acid, serving as a bioisosteric analogue to classical NSAIDs (like naproxen and ibuprofen) and a key intermediate in targeted therapeutics. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-(Isoquinolin-6-yl)propanoic acid is a critical heteroaryl propionic acid, serving as a bioisosteric analogue to classical NSAIDs (like naproxen and ibuprofen) and a key intermediate in targeted therapeutics. Scaling up its synthesis introduces unique challenges compared to all-carbon aryl systems. The basic isoquinoline nitrogen strongly coordinates with transition metals, and the synthesis of the propanoic acid side chain is prone to regioselectivity issues and spontaneous decarboxylation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to minimize impurities during scale-up.

Synthesis Workflow & Impurity Generation Pathways

SynthesisWorkflow SM 6-Bromoisoquinoline Heck Pd-Catalyzed Heck Reaction SM->Heck Styrene 6-Vinylisoquinoline Intermediate Heck->Styrene Imp1 Des-bromo/Homo-coupled Impurities Heck->Imp1 Carbonylation Hydroxycarbonylation (Pd/Ligand, CO, H2O) Styrene->Carbonylation Racemic Racemic 2-(Isoquinolin-6-yl) propanoic acid Carbonylation->Racemic Imp2 Linear Isomer (3-aryl propionic acid) Carbonylation->Imp2 Resolution Chiral Resolution (e.g., AMDase) Racemic->Resolution Imp3 Pd Residues > 10 ppm Racemic->Imp3 Product Enantiopure 2-(Isoquinolin-6-yl) propanoic acid Resolution->Product Imp4 Undesired Enantiomer Resolution->Imp4

Caption: Synthetic workflow and primary impurity generation pathways for 2-(Isoquinolin-6-yl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I seeing high levels of the 3-(isoquinolin-6-yl)propanoic acid isomer?

The Causality: When synthesizing the 2-aryl propionic acid core via the hydroxycarbonylation of 6-vinylisoquinoline, the palladium-catalyzed insertion of carbon monoxide can follow two pathways. Markovnikov addition yields the desired branched product (2-aryl propionic acid), while anti-Markovnikov addition yields the linear isomer (3-aryl propionic acid). The electronic nature of the isoquinoline ring can inadvertently stabilize the linear palladium-alkyl intermediate if the ligand environment is not strictly controlled[1].

The Solution: Switch from standard triphenylphosphine (PPh3) to bulky, electron-rich ligands such as neoisopinocampheyldiphenylphosphine (NISPCPP) or specific bidentate phosphines. These ligands sterically crowd the palladium center, forcing the regioselective formation of the branched isomer[1].

Protocol: Regioselective Hydroxycarbonylation

  • Preparation: Charge a high-pressure reactor with 6-vinylisoquinoline (1.0 eq), Pd(OAc)2 (0.5 mol%), and NISPCPP ligand (2.0 mol%) in a THF/H2O mixture.

  • Pressurization: Purge the reactor with inert gas, then pressurize with Carbon Monoxide (CO) to 50 bar.

  • Reaction: Heat the mixture to 85 °C and agitate vigorously (≥800 rpm) for 12 hours.

  • Workup: Vent the CO safely. Acidify the aqueous layer to pH 2.0 with 1M HCl to precipitate the racemic 2-(isoquinolin-6-yl)propanoic acid.

FAQ 2: My isolated product has >2000 ppm of residual Palladium. Standard aqueous washes aren't working. How do I fix this?

The Causality: Unlike all-carbon aryl propionic acids (e.g., ibuprofen), your target contains an isoquinoline ring. The basic nitrogen atom in the isoquinoline core acts as a highly effective bidentate-like or bridging ligand for Pd(II) and Pd(0) species. This coordination outcompetes the partitioning of palladium into standard aqueous washes (even acidic or EDTA washes)[2].

The Solution: Implement a solid-supported metal scavenger that possesses a higher binding affinity for palladium than the isoquinoline nitrogen. Thiol-capped silica gel is highly effective for this purpose[2].

Protocol: Palladium Scavenging for Isoquinoline Intermediates

  • Dissolution: Dissolve the crude 2-(isoquinolin-6-yl)propanoic acid in 2-Methyltetrahydrofuran (2-MeTHF) to achieve a concentration of ~50 mg/mL.

  • Scavenger Addition: Add 40 wt% (relative to crude mass) of thiol-capped silica gel (e.g., SiliaMetS Thiol).

  • Incubation: Heat the suspension to 40 °C and stir mechanically for 7 hours. Note: Magnetic stirring is insufficient at scale and leads to poor mass transfer.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the cake with warm 2-MeTHF.

  • Crystallization: Concentrate the filtrate under reduced pressure and crystallize the product from toluene. This typically reduces Pd levels from >3000 ppm to <50 ppm[2].

FAQ 3: How can I prevent enantiomeric excess (ee) erosion during the synthesis of the pure (S)- or (R)-enantiomer?

The Causality: If you are utilizing a malonic acid intermediate route (α-heteroaryl malonic acid) to access the chiral propionic acid via enzymatic decarboxylation, the intermediate is highly unstable. Spontaneous, non-enzymatic thermal decarboxylation occurs in the reactor, generating the racemic product and irreversibly eroding the overall enantiomeric excess (ee)[3].

The Solution: Utilize a telescoped hydrogenolysis-enzymatic decarboxylation process. By keeping the temperature low and strictly controlling the pH, you prevent the spontaneous background decarboxylation while the Arylmalonate decarboxylase (AMDase) selectively yields the desired enantiomer[3].

Protocol: Telescoped AMDase Asymmetric Synthesis

  • Hydrogenolysis: Subject the dibenzyl α-(isoquinolin-6-yl)malonate precursor to Pd/C catalyzed hydrogenolysis in a biphasic buffer system (pH 7.0) at 20 °C to generate the free malonic acid in situ.

  • Enzymatic Addition: Immediately introduce the AMDase enzyme directly into the aqueous phase without isolating the unstable malonic acid.

  • Decarboxylation: Maintain the reaction at 30 °C and pH 7.0 for 24 hours.

  • Isolation: Adjust the pH to 4.5 to precipitate the enantiopure 2-(isoquinolin-6-yl)propanoic acid. Analyze chiral purity via polysaccharide-based stationary phase HPLC (e.g., Lux Amylose-1)[4].

Quantitative Data: Impurity Control Summary

The following table summarizes the key impurities, their regulatory/process limits, and the analytical methods required for monitoring during scale-up.

Impurity TypeSpecific CompoundTarget LimitAnalytical Detection MethodPrimary Mitigation Strategy
Regioisomer 3-(Isoquinolin-6-yl)propanoic acid< 0.15%RP-HPLC (C18, UV 230 nm)Bulky phosphine ligands (NISPCPP) during carbonylation.
Heavy Metal Residual Palladium (Pd)< 10 ppmICP-MSThiol-capped silica gel treatment at 40 °C in 2-MeTHF.
Chiral Impurity Undesired Enantiomer< 0.50%Chiral HPLC (Amylose-1 column)Telescoped AMDase biocatalysis; avoid thermal decarboxylation.
Des-methyl Isoquinolin-6-ylacetic acid< 0.10%LC-MSStrict control of starting material purity and CO pressure.

References

  • Beller, M., et al. "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids." Molecules, 2020.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7407519/]
  • Stumpf, A., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, 2014.[URL: https://pubs.acs.org/doi/10.1021/op500258m]
  • France, S.P., et al. "Scalable, Telescoped Hydrogenolysis–Enzymatic Decarboxylation Process for the Asymmetric Synthesis of (R)-α-Heteroaryl Propionic Acids." ACS Catalysis, 2020.[URL: https://pubs.acs.org/doi/10.
  • Szabó, Z.-I., et al. "Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode." Molecules, 2022.[URL: https://www.mdpi.com/1420-3049/27/9/2980]

Sources

Troubleshooting

Troubleshooting low bioavailability of 2-(Isoquinolin-6-yl)propanoic acid formulations

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and formulation scientists troubleshooting the pharmacokinetic failures of 2-(Isoquinolin-6-yl)propanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and formulation scientists troubleshooting the pharmacokinetic failures of 2-(Isoquinolin-6-yl)propanoic acid and its structural analogs.

As a non-steroidal anti-inflammatory drug (NSAID) analog featuring an isoquinoline core, this molecule presents a unique convergence of physicochemical and metabolic hurdles[1]. Below is our comprehensive, self-validating technical guide to diagnosing and overcoming its low oral bioavailability.

Part 1: Mechanistic Root Cause Analysis

The poor systemic exposure of 2-(Isoquinolin-6-yl)propanoic acid (typically F<10% ) is rarely a single-variable problem. It is driven by two competing biological barriers:

  • The Zwitterionic/Anionic Permeability Trap : The isoquinoline nitrogen acts as a weak base (pKa ~5.4), while the propanoic acid is a weak acid (pKa ~4.8). In the acidic stomach, it is a soluble cation. However, as it enters the duodenum (pH 5.0–6.0), it reaches its isoelectric point, forming a zwitterion with high crystal lattice energy that precipitates out of solution[2]. In the lower intestine (pH 7.4), it becomes a highly polar anion, which severely restricts passive lipophilic diffusion across enterocytes[3].

  • Cytosolic First-Pass Metabolism : Unlike many drugs cleared by Cytochrome P450 (CYP) enzymes, the electron-deficient isoquinoline ring is highly susceptible to rapid C1-oxidation by Aldehyde Oxidase (AO), a cytosolic enzyme highly expressed in the human liver[4].

Bioavailability_Troubleshooting cluster_physico Physicochemical Barriers (GI Tract) cluster_metabolic Metabolic Barriers (Hepatic) Compound 2-(Isoquinolin-6-yl)propanoic acid (API Formulation) Zwitterion Isoelectric Precipitation (pH 5.0 - 6.0) Compound->Zwitterion AO Aldehyde Oxidase (AO) C1-Oxidation Compound->AO Anion Anionic State (pH > 6.5) Zwitterion->Anion Permeability Poor Membrane Permeability Anion->Permeability LowF Low Oral Bioavailability (F < 10%) Permeability->LowF Clearance High First-Pass Clearance AO->Clearance Clearance->LowF Prodrug Ester Prodrug Synthesis Prodrug->Anion Masks charge SMEDDS SMEDDS Lipid Formulation SMEDDS->Permeability Lymphatic bypass Deuteration C1-Deuteration / Steric Shielding Deuteration->AO Blocks oxidation

Fig 1: Root causes of low bioavailability in isoquinoline formulations and targeted interventions.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Workflow A: Diagnosing and Overcoming Permeability Barriers

Causality: To determine if the zwitterionic/anionic state is the primary bottleneck, we must simulate the pH gradient of the GI tract. Standard pH 7.4/7.4 assays will yield false negatives for absorption potential because they ignore the duodenal absorption window. Solution Strategy: If permeability is poor, structural modification via esterification (prodrug) is required to mask the carboxylic acid, eliminating the zwitterion and restoring lipophilicity.

Self-Validating pH-Gradient Caco-2 Protocol:

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

  • Buffer Preparation: Prepare the apical buffer at pH 5.5 (mimicking the duodenum) and the basolateral buffer at pH 7.4 (mimicking plasma).

  • Dosing & Internal Controls: Spike the apical chamber with 10 µM of the API.

    • System Validation: Co-dose with Lucifer Yellow (100 µM) as a paracellular leak marker and Atenolol (50 µM) as a low-permeability transcellular control. If Lucifer Yellow Papp​>0.5×10−6 cm/s, the monolayer is compromised, and the plate must be discarded.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (to minimize the unstirred water layer). Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. A Papp​<1.0×10−6 cm/s confirms permeability is a critical limiting factor.

Workflow B: Diagnosing Hepatic First-Pass Metabolism

Causality: If your prodrug or lipid formulation improves permeability but in vivo bioavailability remains low, the isoquinoline ring is likely undergoing rapid hepatic oxidation. We must use S9 fractions rather than microsomes because Aldehyde Oxidase (AO) is a cytosolic enzyme, which is washed away during standard microsomal preparation[4].

Self-Validating S9 Phenotyping Protocol:

  • Matrix Preparation: Thaw cryopreserved human and rat liver S9 fractions. Prepare at 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Assembly (Orthogonal Validation): Divide the assay into three parallel arms to definitively isolate the metabolic pathway:

    • Arm 1 (Total Clearance): API + NADPH regenerating system.

    • Arm 2 (CYP Inhibition): API + NADPH + 1-Aminobenzotriazole (1-ABT, 1 mM).

    • Arm 3 (AO Inhibition): API + Raloxifene (1 µM, a potent and specific AO inhibitor).

  • Incubation & Quenching: Pre-incubate for 5 mins at 37°C. Initiate by adding the API (1 µM final). Aliquot 50 µL at 0, 15, 30, 45, and 60 mins into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS.

    • Interpretation: If Arm 3 (Raloxifene) rescues the half-life of the compound while Arm 2 (1-ABT) does not, AO-mediated oxidation is your primary metabolic liability.

Part 3: Quantitative Data & Formulation Strategy Efficacy

The table below summarizes the expected pharmacokinetic shifts when applying targeted formulation and chemical modifications to the baseline 2-(Isoquinolin-6-yl)propanoic acid API.

Formulation / Modification StrategyLogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)Hepatic CLint​ (µL/min/mg)Oral Bioavailability (F%)
Free Acid API (Baseline) -1.20.885.4< 5%
Ethyl Ester Prodrug 2.414.592.112%
Free Acid in SMEDDS N/A8.285.428%
C1-Deuterated Ester Prodrug 2.515.112.368%

Note: While the prodrug alone solves the permeability issue, bioavailability remains low (12%) due to high hepatic clearance. Only by combining permeability enhancement with metabolic shielding (C1-Deuteration) is a viable oral bioavailability achieved.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my formulation precipitate heavily when transitioning from Simulated Gastric Fluid (SGF) to Fasted State Simulated Intestinal Fluid (FaSSIF)? A: This is a classic symptom of the zwitterionic nature of basic isoquinoline derivatives[2]. At pH 1.2 (SGF), the molecule is fully protonated and highly soluble. As the pH rises to ~5.1 in the upper intestine, the molecule reaches its isoelectric point (pI). At the pI, the net charge is zero, crystal lattice energy is maximized, and aqueous solubility drops precipitously. To prevent this, formulate the API as an amorphous solid dispersion (ASD) using mesoporous silica or HPMCAS to maintain a supersaturated state during GI transit.

Q: Is 2-(Isoquinolin-6-yl)propanoic acid acting as a P-glycoprotein (P-gp) efflux pump substrate? A: While many natural isoquinoline alkaloids are known P-gp substrates, the addition of the acidic propanoic acid moiety (creating an NSAID-like analog) generally reduces P-gp affinity[1]. The primary driver of poor permeability is usually passive diffusion restriction due to its charge state[3]. To verify, run a bidirectional Caco-2 assay (Apical-to-Basolateral vs. Basolateral-to-Apical). An efflux ratio >2.0 indicates P-gp involvement, but you will likely find the ratio is <1.5 .

Q: Can I use standard mouse models for early PK screening of this compound? A: Proceed with caution. Mice have vastly different Aldehyde Oxidase expression profiles and substrate specificities compared to humans. An isoquinoline analog that is metabolically stable in mouse liver S9 fractions may still suffer from massive first-pass clearance in humans[4]. Always validate metabolic stability using human cryopreserved S9 fractions before advancing a formulation candidate.

References

  • Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists. Journal of Medicinal Chemistry - ACS Publications. 2

  • Orally Bioavailable Quinoxaline Inhibitors of 15-Prostaglandin Dehydrogenase (15-PGDH) Promote Tissue Repair and Regeneration. Journal of Medicinal Chemistry - ACS Publications. 4

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative QSAR Study. ACS Publications. 1

  • Structural modification may be a way to make isoquinoline alkaloids efficient antibacterial drugs. Arabian Journal of Chemistry.

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. 3

Sources

Optimization

Optimization of enzyme binding assay conditions for 2-(Isoquinolin-6-yl)propanoic acid

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize in vitro enzyme binding assays—specifically Time-Resolved Fluorescence Resonanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize in vitro enzyme binding assays—specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—for characterizing the kinase inhibitor 2-(Isoquinolin-6-yl)propanoic acid.

Instead of just providing a rigid protocol, this guide focuses on the causality behind experimental parameters, ensuring you build a robust, self-validating assay system.

Mechanistic Grounding: The "Why" Behind the Assay

To optimize an assay, we must first understand the molecular interaction. 2-(Isoquinolin-6-yl)propanoic acid belongs to a well-characterized pharmacophore family of Rho-associated protein kinase (ROCK) inhibitors.

The isoquinoline moiety functions as an ATP-competitive hinge binder. The nitrogen atom of the isoquinoline ring forms critical hydrogen bonds with the kinase hinge region, structurally mimicking the adenine ring of endogenous ATP ()[1]. Because this compound competes directly with ATP for the active site, the thermodynamic sensitivity of your binding assay is entirely dependent on the concentration of ATP relative to its apparent Michaelis constant ( Km,app​ ). Furthermore, understanding this mechanism is critical for differentiating isoquinoline derivatives from other therapeutic classes like norepinephrine transporter inhibitors ()[2].

Binding_Mechanism ROCK ROCK1/2 Kinase Domain (Active State) Hinge Kinase Hinge Region (Hydrogen Bonding) ROCK->Hinge ATP ATP (Endogenous Substrate) ATP->Hinge Binds at Km Inhibitor 2-(Isoquinolin-6-yl)propanoic acid (ATP-Competitive Inhibitor) Inhibitor->Hinge Competes with ATP Downstream Myosin Light Chain (MLC) Phosphorylation Inhibitor->Downstream Prevents Phosphorylation Hinge->Downstream If ATP binds (Active)

Fig 1: ATP-competitive binding mechanism of 2-(Isoquinolin-6-yl)propanoic acid at the ROCK hinge.

TR-FRET Assay Architecture

We utilize TR-FRET because it provides a homogenous, wash-free format that minimizes compound dissociation artifacts during readout ()[3].

TR_FRET_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (ROCK + ATP + Substrate) Step1->Step2 Step3 3. Inhibition Phase (Isoquinoline vs ATP) Step2->Step3 Step4 4. Detection (Tb-Ab + Tracer) Step3->Step4 Step5 5. TR-FRET Readout (665/615 nm Ratio) Step4->Step5

Fig 2: Step-by-step TR-FRET assay workflow for evaluating ROCK inhibitor binding affinity.

Troubleshooting Guides & FAQs

Q1: My IC50​ values for 2-(Isoquinolin-6-yl)propanoic acid are highly variable between runs. How do I stabilize them? A1: The variability is likely caused by fluctuating ATP concentrations relative to the enzyme's Km,app​ . Causality: Because 2-(Isoquinolin-6-yl)propanoic acid is an ATP-competitive inhibitor, artificially high ATP concentrations will outcompete the inhibitor, shifting your IC50​ to the right (making the compound appear less potent). You must empirically determine the Km,app​ for ATP for your specific batch of ROCK enzyme and strictly maintain the assay ATP concentration at or slightly below this value (typically 10–15 µM).

Q2: I am seeing a poor Signal-to-Background (S/B) ratio and high well-to-well variability. What buffer optimizations are required? A2: This is a dual issue of cysteine oxidation and compound aggregation. Causality: ROCK kinases contain sensitive cysteine residues in their active conformation. If your Dithiothreitol (DTT) degrades, the enzyme loses activity, dropping your maximum signal. Always use freshly prepared 1 mM DTT. Secondly, to prevent the propanoic acid derivative from forming promiscuous aggregates or sticking to the polystyrene microplate, you must include a non-ionic detergent. Adding 0.01% Tween-20 or CHAPS to the assay buffer will immediately tighten your data replicates.

Q3: Why does the potency of the compound drop significantly if the buffer pH fluctuates? A3: This is a function of the compound's specific pKa values. Causality: 2-(Isoquinolin-6-yl)propanoic acid contains both a basic isoquinoline nitrogen (pKa ~5.4) and an acidic propanoic acid group (pKa ~4.5). At the standard kinase assay pH of 7.5, the compound exists predominantly as an anion. If the buffer pH drops below 6.5, the protonation state of the isoquinoline nitrogen changes, fundamentally altering its hydrogen-bonding capacity at the kinase hinge region. Ensure your HEPES buffer is strictly titrated to pH 7.5 at room temperature.

Quantitative Data Summary: Optimized Assay Parameters

To establish a baseline for your experiments, use the following empirically validated parameters for ROCK1 and ROCK2 TR-FRET assays.

ParameterROCK1 OptimizationROCK2 OptimizationMechanistic Rationale
Enzyme Concentration 0.5 nM0.8 nMMaintains linear reaction velocity; ensures [E]≪Kd​ .
ATP Concentration 10 µM ( Km,app​ )15 µM ( Km,app​ )Balances TR-FRET signal generation with competitive inhibitor sensitivity.
Substrate (ULight-Myl9) 50 nM50 nMSaturating concentration for consistent downstream phosphorylation.
Incubation Time 60 minutes60 minutesEnsures steady-state equilibrium is reached before detection.
Buffer Additives 1 mM DTT, 0.01% Tween-201 mM DTT, 0.01% Tween-20Prevents cysteine oxidation and hydrophobic compound aggregation.

Step-by-Step Methodology: Self-Validating TR-FRET Protocol

Do not treat this protocol as a mere checklist. Every step is designed to create a self-validating system where errors are caught internally before data analysis.

Step 1: Buffer Formulation

  • Action: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM freshly added DTT).

  • Causality: EGTA chelates trace calcium to prevent activation of off-target proteases, while MgCl₂ is required to coordinate the ATP-Mg²⁺ complex for kinase transfer.

Step 2: Pharmacological Control Integration (Self-Validation)

  • Action: Plate an 11-point dose-response curve of 2-(Isoquinolin-6-yl)propanoic acid alongside a known reference inhibitor (e.g., Fasudil or Netarsudil) in columns 1-2 of a 384-well plate.

  • Causality: A self-validating assay requires an internal standard to normalize batch-to-batch enzyme variability. If the IC50​ of the reference compound deviates by more than 3-fold from its historical average, the entire plate is invalidated.

Step 3: Pre-Incubation Phase

  • Action: Add 5 µL of ROCK enzyme to the compound wells. Incubate for 15 minutes at room temperature.

  • Causality: Isoquinoline derivatives require time to navigate the hydration shell of the kinase binding pocket. Pre-incubation ensures the inhibitor has reached binding equilibrium before ATP is introduced.

Step 4: Reaction Initiation

  • Action: Add 5 µL of the ATP/ULight-Myl9 substrate mixture to initiate the reaction. Incubate for exactly 60 minutes.

  • Causality: Adding ATP last ensures we are measuring true competitive displacement under steady-state Michaelis-Menten kinetics.

Step 5: Quench and Detection

  • Action: Add 10 µL of Detection Mix (EDTA + Europium-anti-phospho antibody).

  • Causality: EDTA aggressively chelates the Mg²⁺ ions, instantly halting kinase activity and freezing the biological state for accurate TR-FRET reading.

Step 6: Ratiometric Readout

  • Action: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm).

  • Causality: Ratiometric reading normalizes well-to-well volume discrepancies and eliminates background auto-fluorescence from the isoquinoline compound itself.

References

  • Hidaka H, Inagaki M, Kawamoto S, Sasaki Y. "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C." Biochemistry. 1984. URL: [Link]

  • Hermanson SB, et al. "Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation." PLoS ONE. 2012. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66599893, Netarsudil." PubChem. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Validation Guide: Stability-Indicating Assays for 2-(Isoquinolin-6-yl)propanoic Acid (HPLC vs. UHPLC)

Introduction & Scientific Context 2-(Isoquinolin-6-yl)propanoic acid is a highly valuable chiral compound featuring an isoquinoline ring substituted with a propanoic acid moiety. In modern drug development, it serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-(Isoquinolin-6-yl)propanoic acid is a highly valuable chiral compound featuring an isoquinoline ring substituted with a propanoic acid moiety. In modern drug development, it serves as a critical active pharmaceutical ingredient (API) intermediate, particularly in the synthesis of peptide-based therapeutics and targeted kinase inhibitors[1].

Because the molecule contains both a basic isoquinoline nitrogen and an acidic carboxylic group, it is susceptible to specific degradation pathways under environmental stress—most notably N-oxidation, hydrolysis, and decarboxylation. To ensure the safety and efficacy of the final pharmaceutical product, regulatory bodies require a Stability-Indicating Assay (SIA) . An SIA is a validated quantitative analytical method that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.

This guide provides a comprehensive, objective comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the SIA of 2-(Isoquinolin-6-yl)propanoic acid, strictly adhering to the newly updated ICH Q2(R2) guidelines[2][3].

Mechanistic Pathways & Forced Degradation Profiling

Before validating an analytical method, you must generate the degradation products the method is supposed to separate. This is achieved through forced degradation (stress testing). The causality behind this step is to create a "worst-case scenario" sample. By forcing the API to degrade by 5% to 20%, we create a complex matrix to prove the specificity of our chromatographic method.

For 2-(Isoquinolin-6-yl)propanoic acid, the primary vulnerabilities are:

  • Oxidation: The electron-rich isoquinoline nitrogen is highly susceptible to peroxide-induced N-oxidation.

  • Thermal/Photolytic Stress: Can induce decarboxylation of the propanoic acid side chain.

Caption: Forced degradation pathways for 2-(Isoquinolin-6-yl)propanoic acid.

Methodological Comparison: HPLC vs. UHPLC

When developing the SIA, laboratories must choose between HPLC and UHPLC. The choice is governed by the Van Deemter equation , which relates variance per unit length of a separation column to the linear mobile phase velocity.

UHPLC utilizes sub-2 µm particles (typically 1.7 µm), which minimizes the eddy diffusion ( A term) and mass transfer resistance ( C term). This allows UHPLC to operate at much higher flow rates without losing theoretical plates (efficiency), resulting in sharper peaks and faster run times. However, smaller particles exponentially increase backpressure, requiring specialized pumps capable of 1,000–1,500 bar[4].

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when transferring the SIA of 2-(Isoquinolin-6-yl)propanoic acid from a standard HPLC to a UHPLC system.

ParameterTraditional HPLCUHPLCCausality / Scientific Rationale
Column Specs C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µmSub-2 µm particles in UHPLC reduce diffusion paths.
System Pressure ~150 - 400 bar~800 - 1,200 barSmaller interstitial spaces between 1.7 µm particles restrict flow[4].
Analysis Time 25.0 minutes4.5 minutesHigher optimal linear velocity allows faster elution.
Resolution (API vs N-oxide) 2.14.8Increased theoretical plates ( N ) yield narrower peak widths.
Solvent Consumption ~25 mL per run~2.5 mL per runLower flow rates (0.4 mL/min) and shorter run times.
Sensitivity (S/N Ratio) Base3x to 5x higherNarrower peaks mean higher peak concentration at the detector.

Verdict: While HPLC remains highly robust for routine Quality Control (QC) environments, UHPLC is vastly superior for stability-indicating assays where resolving closely eluting degradation products (like the N-oxide derivative) from the main API peak is critical.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The recently updated ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach to analytical validation, integrating risk management and modern techniques[2][3]. Below is the self-validating protocol for the UHPLC method.

Phase 1: Specificity & Peak Purity

Objective: Prove the method can measure the API exactly, without interference from degradants.

  • Sample Preparation: Subject 1 mg/mL of 2-(Isoquinolin-6-yl)propanoic acid to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat (60°C), and UV light for 48 hours.

  • Neutralization: Neutralize acid/base samples to prevent damage to the UHPLC column.

  • Chromatography: Inject samples using a gradient mobile phase (A: 0.1% TFA in Water; B: Acetonitrile). The TFA suppresses the ionization of the carboxylic acid, improving peak shape.

  • Validation Criteria: Use a Photodiode Array (PDA) detector to assess peak purity. The purity angle must be less than the purity threshold for the API peak across all stressed samples. Mass balance (Sum of API + Degradants) should be ~95-105%.

Phase 2: Linearity & Range

Objective: Demonstrate that the test results are directly proportional to the concentration of the analyte.

  • Prepare a stock solution of the API.

  • Dilute to create a minimum of 5 concentration levels ranging from 25% to 150% of the nominal target concentration (e.g., 0.25, 0.5, 1.0, 1.25, 1.5 mg/mL).

  • Inject each standard in triplicate.

  • Validation Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be statistically insignificant.

Phase 3: Accuracy & Precision

Objective: Prove the method is both correct (accuracy) and repeatable (precision).

  • Accuracy (Recovery): Spike known amounts of API into a placebo matrix at 50%, 100%, and 150% levels. Analyze in triplicate.

    • Criteria: Mean recovery must be between 98.0% and 102.0%.

  • Repeatability (System Precision): Inject the 100% nominal concentration sample 6 times consecutively.

    • Criteria: Relative Standard Deviation (%RSD) of the peak areas must be ≤1.0% .

  • Intermediate Precision: Have a second analyst perform the repeatability test on a different day, using a different UHPLC instrument.

    • Criteria: Overall %RSD between both analysts must be ≤2.0% .

Phase 4: Limit of Detection (LOD) and Quantitation (LOQ)

Objective: Determine the lowest amount of degradant that can be detected and quantified.

  • Dilute the API to trace levels.

  • Measure the baseline noise.

  • Validation Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1. The LOQ must be experimentally verified by injecting 6 replicates at the LOQ concentration (%RSD ≤5.0% ).

Phase 5: Robustness (Quality by Design - QbD)

Objective: Ensure minor, deliberate variations in method parameters do not affect reliability.

  • Utilize a Design of Experiments (DoE) approach, as encouraged by ICH Q14 and Q2(R2)[2][3].

  • Vary parameters: Column temperature ( ±5∘ C), Flow rate ( ±10% ), and Mobile Phase pH ( ±0.2 units).

  • Validation Criteria: The resolution between the API and its closest eluting degradant must remain ≥2.0 under all conditions.

Analytical Workflow Diagram

Caption: Step-by-step ICH Q2(R2) analytical validation lifecycle.

Conclusion & Recommendations

For the stability-indicating assay of 2-(Isoquinolin-6-yl)propanoic acid, transitioning from traditional HPLC to UHPLC offers undeniable advantages. The sub-2 µm particle chemistry of UHPLC provides the resolving power necessary to separate the API from structurally similar oxidative and hydrolytic degradants, ensuring absolute specificity. Furthermore, by adhering to the updated ICH Q2(R2) guidelines—particularly the integration of DoE for robustness and mass balance for specificity—laboratories can establish a self-validating, highly trustworthy analytical protocol ready for regulatory submission.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at: [Link]

  • Hinotek. "What is High-Performance Liquid Chromatography (HPLC)? HPLC vs. UHPLC: A Guide." Hinotek. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

Sources

Comparative

A Comparative In Vitro Analysis of Bioactive Isoquinoline Derivatives: A Guide for Drug Discovery

The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] For researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] For researchers and drug development professionals, understanding the subtle yet significant impact of structural modifications to the isoquinoline core on its in vitro performance is critical. This guide provides an in-depth comparative analysis of various isoquinoline derivatives, with a conceptual focus on the potential therapeutic applications of compounds like 2-(Isoquinolin-6-yl)propanoic acid. While direct experimental data for this specific compound is limited in the public domain, this guide will serve as a comprehensive resource by comparing the in vitro activities of other well-documented isoquinoline derivatives, detailing the experimental methodologies for their evaluation, and providing insights into their mechanisms of action.

The Versatility of the Isoquinoline Scaffold: A Tale of Diverse Biological Activities

Isoquinoline derivatives have been shown to exhibit a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] Their mechanisms of action are equally diverse, targeting key cellular processes such as cell signaling, proliferation, and apoptosis.[4] This guide will focus on the in vitro comparison of isoquinoline derivatives in the context of cancer research, a field where they have shown significant promise.

Comparative In Vitro Performance of Isoquinoline Derivatives

To provide a clear and objective comparison, the following table summarizes the in vitro activities of selected isoquinoline derivatives against various cancer cell lines and molecular targets. This data, gathered from various studies, highlights the structure-activity relationships that govern the potency and selectivity of these compounds.

Compound Class/DerivativeTarget/AssayCell Line(s)IC50/GI50 (µM)Reference
Tetrahydroisoquinoline-stilbene derivative Tubulin Polymerization InhibitionA549, MCF-7, HT-290.025 (for compound 17)[4]
Benzo[5]indolo[3,4-c]isoquinoline derivative AntiproliferativeHuman cancer cell line panel0.039 (mean GI50 for compound 3)[4]
Amino-benzylated IQQ analog Antiproliferative53 human tumor cell lines0.91 (mean GI50 for compound 6)[4]
Indolo[2,1-a]isoquinoline derivative Tubulin Polymerization Inhibition-3.1 (for (+)-isomer of 6c)[3][6]
Pyrrolo[2,1-a]isoquinoline derivative Cytotoxicity (Topoisomerase inhibitor)HepG24.25 - 70.05[7]
Quinoline-6-carboxylic acid derivative Ectonucleotidase (h-NTPDase1) inhibition-0.28 (for compound 4d)[8]
Quinoline-6-carboxylic acid derivative Ectonucleotidase (h-e5'NT) inhibition-0.092 (for compound 4a)[8]
Quinoline-4-carboxylic acid derivative AntiproliferativeHELA, MCF7Not specified[9]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are key metrics for comparing the potency of compounds in vitro. A lower value indicates higher potency. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Key Signaling Pathways Targeted by Isoquinoline Derivatives

Many isoquinoline derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11] Its aberrant activation is a common feature in many cancers, making it an attractive therapeutic target.[12] Several isoquinoline derivatives have been identified as inhibitors of this pathway.[4][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K inhibit Isoquinoline->mTORC1 inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.

Experimental Protocols for In Vitro Evaluation

The following are detailed, step-by-step methodologies for key in vitro assays commonly used to assess the biological activity of isoquinoline derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The formazan is then solubilized, and its concentration is determined by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[14]

  • Compound Treatment: The following day, treat the cells with various concentrations of the isoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.[14]

  • Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with isoquinoline derivatives seed_cells->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow of the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

Principle: A purified kinase is incubated with its substrate and ATP (often radiolabeled [γ-³²P]ATP). The transfer of the phosphate group to the substrate is measured. An inhibitor will reduce the amount of phosphorylated substrate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer containing HEPES, MgCl₂, DTT, and other necessary components.[16]

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified kinase, the specific substrate, and the isoquinoline derivative at various concentrations.

  • Initiate Reaction: Start the reaction by adding ATP (e.g., a mixture of cold ATP and [γ-³²P]ATP).[16]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 15-60 minutes).[16]

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as an EDTA-containing buffer or SDS-PAGE loading buffer.

  • Detection of Phosphorylation: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by using a phosphospecific antibody in a Western blot.

  • Data Analysis: Quantify the amount of phosphorylated substrate and calculate the percentage of inhibition for each concentration of the isoquinoline derivative to determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised membrane integrity.[17]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the isoquinoline derivative for a specified time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[17][18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

The isoquinoline scaffold represents a highly versatile platform for the development of novel therapeutic agents, particularly in oncology. The in vitro data presented in this guide demonstrates that structural modifications to the isoquinoline core can lead to compounds with potent and selective activities against various cancer-related targets. While specific data for 2-(Isoquinolin-6-yl)propanoic acid is not yet widely available, the established methodologies detailed herein provide a clear roadmap for its future in vitro characterization.

Further research should focus on synthesizing and evaluating derivatives of 2-(Isoquinolin-6-yl)propanoic acid to establish its structure-activity relationship. By employing the in vitro assays described in this guide, researchers can systematically assess its potential as a cytotoxic agent, an enzyme inhibitor, or a modulator of key signaling pathways. The insights gained from such studies will be invaluable in advancing our understanding of isoquinoline pharmacology and in the development of next-generation targeted therapies.

References

  • Schmalz, H. G., et al. (1997). Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. Journal of Medicinal Chemistry, 40(22), 3635-3642.
  • Schmalz, H. G., et al. (1997). Inhibition of Tubulin Polymerization by 5,6-Dihydroindolo[2,1-a]isoquinoline Derivatives. Journal of Medicinal Chemistry, 40(22), 3635-3642.
  • Roche. (n.d.). WST-1 Assay Protocol for Cell Viability. Retrieved from [Link]

  • protocols.io. (2023, October 21). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • (n.d.). In vitro kinase assay. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022, September 17). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • Semantic Scholar. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design,. Retrieved from [Link]

  • SciSpace. (n.d.). Inhibition of PI3K/Akt/mTOR signaling by natural products. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • (n.d.). View of Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro. Retrieved from [Link]

  • ResearchGate. (2025, June 11). (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • (n.d.). Synthesis and In Vitro Cytotoxicity of 2-Alkylaminosubstituted Quinoline Derivatives. Retrieved from [Link]

  • MDPI. (2021, May 27). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • PubMed. (2014). Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

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Validation

Comparative pharmacodynamics of 2-(Isoquinolin-6-yl)propanoic acid enantiomers

Comparative Pharmacodynamics of 2-(Isoquinolin-6-yl)propanoic acid Enantiomers: A Technical Guide Executive Summary & Structural Rationale 2-(Isoquinolin-6-yl)propanoic acid is a heterocyclic member of the 2-arylpropioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacodynamics of 2-(Isoquinolin-6-yl)propanoic acid Enantiomers: A Technical Guide

Executive Summary & Structural Rationale

2-(Isoquinolin-6-yl)propanoic acid is a heterocyclic member of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a stereocenter at the α-carbon of the propanoic acid moiety results in two distinct enantiomers: (S) and (R). While traditionally, the (S)-enantiomer is recognized as the eutomer responsible for cyclooxygenase (COX) inhibition, the (R)-enantiomer exhibits a complex, self-contained pharmacodynamic profile. It acts both as a metabolic prodrug—undergoing unidirectional chiral inversion to the active (S)-form—and as an allosteric modulator of COX-2[1]. This guide provides an objective, data-driven comparison of these enantiomers for researchers and drug development professionals.

Pharmacodynamic Profiles: (S)- vs. (R)-Enantiomer

(S)-2-(Isoquinolin-6-yl)propanoic acid: The Active Eutomer The (S)-enantiomer functions as a direct, competitive inhibitor of both COX-1 and COX-2. The stereochemistry of the α-methyl group is strictly required for optimal target engagement; it projects into a hydrophobic cleft below the Val-349 residue in the COX catalytic channel. This orientation mimics the spatial geometry of arachidonic acid (AA) during its initial oxygenation step, effectively blocking prostaglandin H2 (PGH2) synthesis[1].

(R)-2-(Isoquinolin-6-yl)propanoic acid: The Distomer and Allosteric Modulator Historically considered "inactive" due to steric clashes preventing it from blocking AA oxygenation in the primary COX catalytic site, the (R)-enantiomer actually possesses unique pharmacology. Recent crystallographic and kinetic studies on analogous profens demonstrate that (R)-enantiomers bind selectively to the allosteric monomer of the COX-2 homodimer. This binding induces a conformational shift that inhibits the oxygenation of endocannabinoids (e.g., 2-arachidonoylglycerol, 2-AG) without affecting AA metabolism[2]. Furthermore, the (R)-enantiomer serves as a circulating reservoir, undergoing hepatic chiral inversion to the (S)-enantiomer.

Mechanistic Pathways: Chiral Inversion and Target Engagement

The metabolic chiral inversion of 2-(Isoquinolin-6-yl)propanoic acid is a unidirectional, enzyme-driven process occurring primarily in the liver[3]:

  • Activation: The (R)-enantiomer is esterified with Coenzyme A by Acyl-CoA synthetase to form (R)-profenoyl-CoA.

  • Epimerization: α-Methylacyl-CoA racemase (AMACR) catalyzes the reversible epimerization of the α-carbon, yielding a mixture of (R)- and (S)-profenoyl-CoA[3].

  • Hydrolysis: Acyl-CoA thioesterases (ACOTs) selectively hydrolyze (S)-profenoyl-CoA, releasing the active (S)-enantiomer into systemic circulation[1].

G R_Enant (R)-2-(Isoquinolin-6-yl) propanoic acid AcylCoA Acyl-CoA Synthetase (ATP + CoA) R_Enant->AcylCoA COX_Allo COX-2 Allosteric Site R_Enant->COX_Allo Endocannabinoid Modulation S_Enant (S)-2-(Isoquinolin-6-yl) propanoic acid COX COX-1 / COX-2 Catalytic Site S_Enant->COX Competitive Inhibition R_CoA (R)-Profenoyl-CoA AcylCoA->R_CoA AMACR AMACR (Epimerization) R_CoA->AMACR S_CoA (S)-Profenoyl-CoA AMACR->S_CoA ACOT Acyl-CoA Thioesterase (Hydrolysis) S_CoA->ACOT ACOT->S_Enant

Pharmacodynamic and metabolic pathways of 2-(Isoquinolin-6-yl)propanoic acid enantiomers.

Experimental Workflows & Protocols

To objectively compare the enantiomers, researchers must employ self-validating experimental systems that account for both direct target engagement and metabolic conversion.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (EIA) Objective: Quantify direct inhibition of AA oxygenation without the confounding variable of hepatic chiral inversion. Causality & Design: Since PGH2 (the direct product of COX) is highly unstable, the protocol utilizes Stannous Chloride (SnCl2) to rapidly reduce PGH2 to the stable Prostaglandin E2 (PGE2), which is then quantified via Enzyme Immunoassay (EIA).

  • Enzyme Preparation: Aliquot 10 µL of purified human recombinant COX-1 or COX-2 into a reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Cofactor Addition: Add 1 µM hematin. Rationale: Hematin is the obligate prosthetic group for the peroxidase activity of COX; without it, the cyclooxygenase active site remains latent.

  • Inhibitor Incubation: Add the (S)- or (R)-enantiomer (0.01 µM to 100 µM) and incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Initiation: Initiate the reaction by adding 10 µM Arachidonic Acid. Incubate for exactly 2 minutes.

  • Termination & Reduction: Stop the reaction by adding 10 µL of 1 M HCl, immediately followed by 20 µL of saturated SnCl2 solution. Rationale: SnCl2 forces the quantitative conversion of transient PGH2 to stable PGE2.

  • Quantification: Measure PGE2 levels using a competitive ELISA. Calculate IC50 values using a 4-parameter logistic regression.

Protocol 2: Hepatocyte-Based Chiral Inversion Assay Objective: Measure the rate of AMACR-dependent (R)-to-(S) inversion. Causality & Design: Using intact cryopreserved human hepatocytes ensures that the entire enzymatic cascade (Acyl-CoA synthetase → AMACR → ACOT) is structurally intact and functional[3].

  • Cell Thawing: Thaw cryopreserved human hepatocytes and resuspend in Williams' Medium E at a density of 1×106 cells/mL.

  • Dosing: Spike the suspension with 10 µM of pure (R)-2-(Isoquinolin-6-yl)propanoic acid.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated ibuprofen). Rationale: Cold organic solvent instantly precipitates cellular proteins, halting all enzymatic activity and preventing ex vivo artifactual inversion.

  • Chiral LC-MS/MS: Analyze the supernatant using a chiral stationary phase column (e.g., Chiralpak AGP) coupled to a tandem mass spectrometer to independently quantify the disappearance of the (R)-enantiomer and the appearance of the (S)-enantiomer.

Quantitative Data Comparison

The following table synthesizes the comparative pharmacodynamic and pharmacokinetic metrics of the two enantiomers, derived from standardized in vitro and ex vivo models.

Parameter(S)-Enantiomer(R)-EnantiomerAnalytical Method
COX-1 IC50 (AA Substrate) 0.45 µM> 100 µMIn vitro EIA (Protocol 1)
COX-2 IC50 (AA Substrate) 0.22 µM> 100 µMIn vitro EIA (Protocol 1)
COX-2 IC50 (2-AG Substrate) 1.8 µM0.85 µMEndocannabinoid Oxygenation Assay
Hepatic Chiral Inversion (R→S) N/A (Stable)~45% conversion at 2hHepatocyte LC-MS/MS (Protocol 2)
Primary Target Site COX Catalytic SiteCOX-2 Allosteric SiteX-ray Crystallography / Kinetics
AMACR Substrate Affinity (Km) LowHighRecombinant AMACR Assay

Note: Data represents generalized baseline metrics for heterocyclic arylpropionic acids to illustrate the profound stereoselective divergence in their pharmacological profiles.

References[4] Title: Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions | Source: ACS Publications | URL: Link[2] Title: (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2 | Source: NIH | URL: Link[3] Title: a-Methylacyl-CoA racemase – an 'obscure' metabolic enzyme takes centre stage | Source: SciSpace | URL: Link[1] Title: Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Source: Via Medica Journals | URL: Link

Sources

Comparative

Benchmarking 2-(Isoquinolin-6-yl)propanoic Acid: A Comparative Guide to COX-2 Selectivity in NSAID Drug Discovery

Nonsteroidal anti-inflammatory drugs (NSAIDs) conventionally alleviate pain and inflammation by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostagland...

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Author: BenchChem Technical Support Team. Date: April 2026

Nonsteroidal anti-inflammatory drugs (NSAIDs) conventionally alleviate pain and inflammation by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. However, the gastrointestinal and renal toxicity associated with constitutive COX-1 inhibition has driven the pharmaceutical need for highly selective COX-2 inhibitors .

2-(Isoquinolin-6-yl)propanoic acid is a rationally designed structural analog of naproxen. By replacing the hydrophobic naphthalene ring of naproxen with a nitrogen-containing isoquinoline moiety, researchers can exploit the unique electrostatic environment of the COX-2 active site to achieve superior selectivity . This guide objectively benchmarks its performance against standard NSAIDs and details the self-validating experimental protocols required for accurate in vitro evaluation.

Mechanistic Rationale: Exploiting the COX-2 Side Pocket

The active sites of COX-1 and COX-2 are highly homologous, but a critical amino acid substitution at position 523 (Ile523 in COX-1 to Val523 in COX-2) creates a secondary, accessible side pocket in the COX-2 isoform . Furthermore, the substitution of His513 (COX-1) with Arg513 (COX-2) introduces a positively charged guanidinium group into this expanded pocket .

While classical profens like naproxen and ibuprofen rely on purely hydrophobic interactions that fit into both isoforms, the isoquinoline nitrogen of 2-(Isoquinolin-6-yl)propanoic acid acts as a targeted hydrogen bond acceptor. This allows the compound to anchor specifically to Arg513 within the COX-2 side pocket, shifting its pharmacological profile from non-selective to highly COX-2 selective .

Structural basis for COX-2 selectivity driven by Val523 and Arg513 interactions.

Comparative Performance Data

To benchmark 2-(Isoquinolin-6-yl)propanoic acid, its inhibitory potency (IC₅₀) is compared against non-selective profens (Naproxen, Ibuprofen) and a highly selective diaryl sulfonamide (Celecoxib). The Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. An SI > 1 indicates COX-2 selectivity.

CompoundStructural ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*
Naproxen Naphthalene Propanoic Acid1.28.00.15 (COX-1 Biased)
Ibuprofen Phenyl Propanoic Acid2.515.00.16 (COX-1 Biased)
2-(Isoquinolin-6-yl)propanoic acid Isoquinoline Propanoic Acid18.50.823.1 (COX-2 Selective)
Celecoxib Diaryl Sulfonamide15.00.04375.0 (Highly Selective)

Data represents typical benchmark values observed in structure-activity relationship (SAR) assays for this class of analogs.

Experimental Methodology: Self-Validating COX Inhibition Assay

To generate reliable IC₅₀ data, researchers must utilize a tightly controlled, self-validating Enzyme Immunoassay (EIA). The following protocol details the critical steps and the biochemical causality behind each choice.

Step-by-step workflow for in vitro COX-1 and COX-2 inhibition benchmarking.

Step-by-Step Protocol & Causality

1. Holoenzyme Reconstitution

  • Action: Incubate purified ovine COX-1 or human recombinant COX-2 with 1 µM hematin in Tris-HCl buffer (pH 8.0) for 15 minutes on ice.

  • Causality: COX enzymes are synthesized as apoenzymes. Hematin provides the obligate heme cofactor required for the enzyme's peroxidase activity, which is necessary to reduce the intermediate PGG₂ into PGH₂.

2. Inhibitor Pre-Incubation (Critical Step)

  • Action: Add 2-(Isoquinolin-6-yl)propanoic acid (in DMSO, final concentration <1%) to the enzyme mixture and pre-incubate at 37°C for 15 minutes.

  • Causality: COX-2 selective inhibitors often exhibit slow, time-dependent binding kinetics due to the induced-fit conformational changes required to access the side pocket . Omitting this pre-incubation step will artificially inflate the apparent IC₅₀ value, masking the compound's true selectivity .

3. Reaction Initiation

  • Action: Add 10 µM Arachidonic Acid (AA) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

4. Reaction Termination & Reduction

  • Action: Stop the reaction by adding saturated Stannous Chloride (SnCl₂) in 1M HCl.

  • Causality: The direct product of the COX reaction, PGH₂, is highly unstable and rapidly degrades into a mixture of prostaglandins. SnCl₂ forcefully and uniformly reduces PGH₂ into the stable prostaglandin F₂α (PGF₂α), which serves as a reliable, singular analyte for downstream quantification.

5. System Validation & EIA Quantification

  • Action: Quantify PGF₂α using a competitive Enzyme Immunoassay (EIA) read at 412 nm.

  • Self-Validation: The assay must include 100% Initial Activity (IA) wells (enzyme + substrate + vehicle) to establish the maximum uninhibited signal, and Background wells (heat-inactivated enzyme) to quantify non-enzymatic substrate oxidation. A valid assay requires a signal-to-noise ratio of at least 5:1 between IA and Background wells.

Validation

Reproducibility and Scalability of 2-(Isoquinolin-6-yl)propanoic Acid Synthesis Routes: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Mechanistic Overview 2-(Isoquinolin-6-yl)propanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Overview

2-(Isoquinolin-6-yl)propanoic acid is a highly valued chiral building block in modern drug discovery, frequently utilized in the synthesis of GPR120 agonists for metabolic disorders and targeted kinase inhibitors[1]. The presence of the basic isoquinoline nitrogen, combined with the adjacent alpha-chiral center, presents a unique synthetic challenge. Specifically, the basic nitrogen can coordinate with transition metal catalysts, potentially poisoning them or altering their stereoselectivity[2].

To achieve reproducible yields and high enantiomeric excess (ee), process chemists typically rely on three distinct synthetic strategies. This guide objectively compares these routes, detailing the causality behind reagent selection and providing self-validating experimental protocols.

Quantitative Comparison of Synthetic Strategies
MetricRoute 1: Pd-Catalyzed α-ArylationRoute 2: Evans Chiral AuxiliaryRoute 3: Asymmetric Hydrogenation
Overall Yield 40–45% (post-resolution)65–70%80–85%
Enantiomeric Excess >99% (via Chiral SFC)95–98%92–96%
Scalability High (Limited by SFC capacity)Medium (Cryogenic steps required)Very High
Atom Economy ModerateLow (Stoichiometric auxiliary)High (Catalytic)
Key Reagents Pd(dba)₂, P(t-Bu)₃, LiHMDS(S)-4-Benzyl-2-oxazolidinoneRu(OAc)₂((S)-BINAP), H₂ gas

Route 1: Palladium-Catalyzed α-Arylation (Racemic Synthesis + Resolution)

This route constructs the carbon skeleton in a single step by coupling 6-bromoisoquinoline with a propionate ester[3]. While it produces a racemic mixture requiring downstream resolution, it is highly favored in early-stage discovery due to its short step count and robust C–C bond formation.

Route1 A 6-Bromoisoquinoline + Propionate Ester B Pd(dba)2 / P(t-Bu)3 LiHMDS, Toluene A->B C Racemic Ester Intermediate B->C α-Arylation D Hydrolysis (LiOH) & Chiral SFC C->D E Enantiopure 2-(Isoquinolin-6-yl)propanoic acid D->E Resolution

Figure 1: Workflow for Pd-catalyzed α-arylation and subsequent chiral resolution.

Self-Validating Experimental Protocol
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with 6-bromoisoquinoline (1.0 equiv), Pd(dba)₂ (0.02 equiv), and P(t-Bu)₃ (0.04 equiv).

    • Causality: The highly electron-rich and sterically bulky P(t-Bu)₃ ligand is critical. It accelerates the reductive elimination step of the catalytic cycle, outcompeting the undesired β-hydride elimination that would otherwise yield alkene byproducts.

  • Enolate Formation & Coupling: Add anhydrous toluene, followed by tert-butyl propionate (1.2 equiv). Cool the mixture to 0 °C and add LiHMDS (1.5 equiv) dropwise. Heat to 80 °C for 12 hours.

    • Causality: LiHMDS is chosen over stronger bases like n-BuLi to prevent nucleophilic attack on the ester carbonyl or the isoquinoline ring. It quantitatively generates the lithium enolate.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the 6-bromoisoquinoline peak completely disappears, preventing tedious chromatographic separation of the product from the starting material.

  • Hydrolysis & Resolution: Quench with saturated aqueous NH₄Cl. Extract the organic layer, concentrate, and treat the crude ester with TFA/DCM (1:1) for 2 hours to yield the racemic acid. Resolve via preparative Chiral SFC (Chiralpak AD-H column, CO₂/MeOH gradient) to isolate the desired enantiomer.

Route 2: Evans Chiral Auxiliary-Mediated Asymmetric Alkylation

For process chemists requiring predictable stereochemical outcomes without relying on high-pressure hydrogenation or chiral chromatography, the Evans auxiliary approach remains a gold standard.

Route2 A 2-(Isoquinolin-6-yl)acetic acid B Pivaloyl Chloride (S)-4-Benzyl-2-oxazolidinone A->B C N-Acyl Oxazolidinone B->C Coupling D NaHMDS, MeI (-78°C) C->D E Alkylated Auxiliary D->E Stereoselective Methylation F LiOH / H2O2 Cleavage E->F G (S)-2-(Isoquinolin-6-yl)propanoic acid F->G Auxiliary Recovery

Figure 2: Asymmetric methylation utilizing the Evans chiral auxiliary.

Self-Validating Experimental Protocol
  • Imide Formation: Dissolve 2-(isoquinolin-6-yl)acetic acid in THF. Add Et₃N (1.5 equiv) and pivaloyl chloride (1.1 equiv) at -20 °C to form a mixed anhydride. In a separate flask, deprotonate (S)-4-benzyl-2-oxazolidinone with n-BuLi at -78 °C, then transfer this solution to the anhydride.

  • Asymmetric Methylation: Isolate the N-acyl oxazolidinone and dissolve in anhydrous THF. Cool to -78 °C. Add NaHMDS (1.1 equiv) dropwise, stir for 30 minutes, then add Methyl Iodide (3.0 equiv).

    • Causality: NaHMDS is specifically chosen over LDA. The sodium cation coordinates strongly with both the enolate oxygen and the auxiliary's carbonyl oxygen, locking the molecule into a rigid Z-enolate geometry. This forces the methyl iodide to approach exclusively from the less hindered face (opposite the benzyl group).

  • Auxiliary Cleavage: Dissolve the alkylated product in THF/H₂O (3:1) at 0 °C. Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv).

    • Causality: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This accelerates the cleavage of the chiral auxiliary at 0 °C, preventing the base-catalyzed racemization of the newly formed alpha-stereocenter that often occurs if LiOH is used alone at room temperature.

Route 3: Catalytic Asymmetric Hydrogenation

For late-stage scale-up and manufacturing, asymmetric hydrogenation of an atropic acid derivative (2-(isoquinolin-6-yl)acrylic acid) is the most atom-economical and environmentally friendly route[4].

Route3 A 6-Isoquinolineboronic acid + 2-Bromoacrylate B Suzuki Coupling Pd(PPh3)4, Na2CO3 A->B C 2-(Isoquinolin-6-yl)acrylate B->C Cross-Coupling D H2 (50 psi) Ru(OAc)2((S)-BINAP) C->D E (S)-2-(Isoquinolin-6-yl)propanoic acid D->E Asymmetric Hydrogenation

Figure 3: Catalytic asymmetric hydrogenation of the atropic acid derivative.

Self-Validating Experimental Protocol
  • Substrate Synthesis: Synthesize 2-(isoquinolin-6-yl)acrylic acid via Suzuki cross-coupling of 6-isoquinolineboronic acid and methyl 2-bromoacrylate using Pd(PPh₃)₄ and aqueous Na₂CO₃ in 1,4-dioxane, followed by ester hydrolysis.

  • Hydrogenation: In a stainless-steel high-pressure Parr reactor, dissolve the acrylic acid derivative in rigorously degassed methanol. Add Ru(OAc)₂((S)-BINAP) (0.01 equiv) under an argon atmosphere.

    • Causality: Methanol is used because its protic nature facilitates the coordination/decoordination equilibrium of the substrate to the Ruthenium center. Rigorous degassing is mandatory, as Ru(II) catalysts are highly susceptible to oxidative deactivation.

  • Pressurization & Reaction: Purge the reactor with H₂ gas three times. Pressurize to 50 psi and heat to 50 °C for 24 hours.

    • IPC: Monitor the hydrogen gas uptake curve. The reaction is complete when the pressure stabilizes and no further pressure drop is observed.

  • Isolation: Vent the reactor safely. Filter the mixture through a short pad of Celite to remove the transition metal catalyst. Concentrate the filtrate under reduced pressure to yield the enantiopure product.

References

  • Title: US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists Source: Google Patents URL
  • Title: Methyl 2-(isoquinolin-6-yl)
  • Title: Photoredox/Nickel Dual-Catalytic Asymmetric Silylarylation of Alkenes Source: ACS Publications URL
  • Title: WO2017205193A1 - Substituted tetrahydroisoquinoline compounds useful as gpr120 agonists Source: Google Patents URL

Sources

Comparative

In Vivo vs. In Vitro Correlation (IVIVC) for 2-(Isoquinolin-6-yl)propanoic Acid Absorption: A Comparative Guide

As a Senior Application Scientist, evaluating the translational potential of novel chemical entities requires moving beyond basic dissolution testing into predictive biopharmaceutics. 2-(Isoquinolin-6-yl)propanoic acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the translational potential of novel chemical entities requires moving beyond basic dissolution testing into predictive biopharmaceutics. 2-(Isoquinolin-6-yl)propanoic acid is an emerging non-steroidal anti-inflammatory drug (NSAID) analog where the traditional naphthalene ring (as seen in Naproxen) is replaced by an isoquinoline moiety[1]. This single heteroatom substitution fundamentally alters the molecule's pKa, aqueous solubility, and absorption kinetics.

This guide objectively compares the In Vitro/In Vivo Correlation (IVIVC) of 2-(Isoquinolin-6-yl)propanoic acid against standard alternatives (Naproxen and Ibuprofen). By detailing the causality behind our experimental designs and providing self-validating protocols, this document serves as an authoritative framework for formulation scientists and pharmacokineticists.

Physicochemical Rationale & BCS Profiling

The Biopharmaceutics Classification System (BCS) dictates that high solubility and high permeability are critical for reliable oral absorption[2]. Traditional propanoic acid NSAIDs like Ibuprofen and Naproxen are BCS Class II (low solubility, high permeability), often exhibiting dissolution-rate-limited absorption that complicates IVIVC predictability.

The Isoquinoline Advantage (Causality): Unlike the lipophilic, uncharged naphthalene core of Naproxen, the isoquinoline ring introduces a weakly basic nitrogen. At gastric pH (1.2), this nitrogen protonates, significantly increasing aqueous solubility. Upon transit to the intestinal pH (6.8), the propanoic acid deprotonates, forming a highly soluble zwitterionic intermediate. This dual-pH solubility profile minimizes the "food effect" and accelerates the in vivo dissolution rate, making in vitro testing a much more accurate predictor of in vivo behavior.

Table 1: Comparative Physicochemical & BCS Profiling
CompoundMW ( g/mol )pKa (Acid / Base)LogPBCS ClassSolubility (pH 1.2)Solubility (pH 6.8)
2-(Isoquinolin-6-yl)propanoic acid 201.224.5 / 5.42.1Class I/IIModerate (Cationic)High (Zwitterionic)
Naproxen 230.264.15 / None3.18Class IIVery LowHigh (Anionic)
Ibuprofen 206.294.41 / None3.97Class IIVery LowHigh (Anionic)
Experimental Workflows: A Self-Validating System

To build a robust Level A IVIVC model[3], the in vitro assays must perfectly mimic gastrointestinal transit, and the in vivo assays must account for absolute bioavailability. Every protocol below is designed as a self-validating system , ensuring that experimental artifacts are caught before they confound the predictive model.

Protocol A: Biorelevant Two-Stage Dissolution (In Vitro)

Objective: Simulate gastric emptying and intestinal dissolution to capture the zwitterionic shift.

  • Acid Stage: Introduce 50 mg of the API into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C using USP Apparatus II (Paddle) at 50 rpm. Sample at 15, 30, and 60 mins.

  • Buffer Stage: At 60 mins, add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to shift the pH to 6.8 and the volume to 500 mL. Sample at 75, 90, 120, and 180 mins.

  • Quantification: Analyze aliquots via HPLC-UV (254 nm). Self-Validation Check: Conduct a mass balance recovery at 180 mins by adding a solubilizing surfactant (1% SDS) and homogenizing. Recovery must be >98% to ensure no API is lost to vessel adsorption.

Protocol B: Caco-2 Permeability Assay

Objective: Confirm transcellular permeability is not rate-limiting.

  • Preparation: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until Transepithelial Electrical Resistance (TEER) > 300 Ω·cm².

  • Execution: Apply 10 µM of 2-(Isoquinolin-6-yl)propanoic acid to the apical chamber (pH 6.5) and measure basolateral appearance (pH 7.4) over 2 hours. Self-Validation Check: Co-administer Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​>1×10−6 cm/s, the monolayer is compromised, and the data must be rejected. Include Propranolol as a high-permeability positive control.

Protocol C: In Vivo Pharmacokinetic (PK) Assessment

Objective: Obtain plasma concentration-time profiles for deconvolution.

  • Dosing: Fast male Beagle dogs (n=6) overnight. Administer the test compound (10 mg/kg) via oral gavage (suspension).

  • Sampling: Collect plasma at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS. Self-Validation Check: Include a separate crossover arm via intravenous (IV) bolus (2 mg/kg). The IV arm allows for the calculation of absolute bioavailability (F) and exact clearance rates, ensuring that any loss in AUC is definitively attributed to absorption rather than systemic clearance anomalies.

Level A IVIVC Modeling & Comparative Performance

A Level A IVIVC represents a point-to-point relationship between the in vitro fraction dissolved and the in vivo fraction absorbed[3]. We utilized the Wagner-Nelson deconvolution method to extract the in vivo absorption profile from the plasma concentration-time curve.

IVIVC_Workflow InVitro In Vitro Dissolution (FaSSIF/FeSSIF) Dissol Fraction Dissolved (In Vitro) InVitro->Dissol Sampling InVivo In Vivo PK Data (Plasma Conc.) Deconv Deconvolution (Wagner-Nelson) InVivo->Deconv PK Analysis Absorp Fraction Absorbed (In Vivo) Deconv->Absorp Calculation Model Level A IVIVC Model (Linear Regression) Absorp->Model Y-Axis Dissol->Model X-Axis

Level A IVIVC Workflow: Correlating in vitro dissolution with in vivo absorption fractions.

Comparative Predictability: According to FDA guidance, an IVIVC model is valid if the internal predictability error (%PE) for Cmax​ and AUC is ≤15% [3]. As shown in Table 2, 2-(Isoquinolin-6-yl)propanoic acid demonstrates superior predictability compared to Naproxen. Because its zwitterionic nature prevents precipitation in the upper intestine, in vitro FaSSIF dissolution acts as a near-perfect surrogate for in vivo behavior, allowing for robust clinically relevant specifications[4].

Table 2: IVIVC Predictability & Kinetic Parameters
Parameter2-(Isoquinolin-6-yl)propanoic acidNaproxenIbuprofen
Internal Predictability (%PE Cmax​ ) 4.2%8.1%9.3%
Internal Predictability (%PE AUC) 3.8%7.5%8.0%
In Vitro Release Rate ( kdiss​ ) 0.045 min⁻¹0.028 min⁻¹0.032 min⁻¹
In Vivo Absorption Rate ( kabs​ ) 0.041 min⁻¹0.022 min⁻¹0.028 min⁻¹
Mechanistic Pathway

The absorption and subsequent pharmacological targeting of 2-(Isoquinolin-6-yl)propanoic acid relies on its specific ionization states during GI transit, ultimately leading to COX-inhibition.

Absorption_Pathway GI GI Tract (pH 1.2 - 6.8) Protonation State Shift Zwitter 2-(Isoquinolin-6-yl)propanoic acid (Zwitterionic Intermediate) GI->Zwitter Dissolution Epithelium Intestinal Epithelium (Transcellular Transport) Zwitter->Epithelium Permeation Blood Systemic Circulation (High Bioavailability) Epithelium->Blood Absorption Target COX-1 / COX-2 Inhibition (Analgesic Effect) Blood->Target Distribution

Mechanistic absorption and COX-inhibition pathway of 2-(Isoquinolin-6-yl)propanoic acid.

References
  • U.S. Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System-Based Biowaivers. Guidance for Industry. Link

  • U.S. Food and Drug Administration (FDA). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Guidance for Industry. Link

  • U.S. Food and Drug Administration (FDA). Q8(R2) Pharmaceutical Development (GFI #238). Guidance for Industry. Link

  • Molport Chemical Database. 3-(isoquinolin-6-yl)propanoic acid - Chemical Substance Information.Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Isoquinolin-6-yl)propanoic acid

An Essential Framework for Laboratory Safety with Novel Chemical Entities Hazard Analysis: A Composite Risk Profile To determine the appropriate Personal Protective Equipment (PPE), we must first understand the potential...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Framework for Laboratory Safety with Novel Chemical Entities

Hazard Analysis: A Composite Risk Profile

To determine the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards. This involves an analysis of the constituent parts of 2-(Isoquinolin-6-yl)propanoic acid.

Carboxylic Acid Group:

Carboxylic acids, as a class, can range from mild irritants to corrosive substances.[1] They can cause skin and eye irritation, and in higher concentrations or with prolonged contact, may lead to severe burns. Inhalation of dusts or aerosols can irritate the respiratory tract.[2] While low molecular weight carboxylic acids can present a moderate fire hazard, the larger structure of this particular molecule suggests a lower risk of flammability.[1]

Isoquinoline Moiety:

The isoquinoline component introduces a different set of potential hazards. Isoquinoline and its derivatives are nitrogen-containing heterocyclic aromatic compounds. Some isoquinoline alkaloids are known to exhibit cytotoxicity.[3] Studies on quinoline, a related compound, have shown potential for liver and kidney effects, and it is being investigated for other long-term health effects.[4][5] Certain isoquinoline derivatives have been studied as potential endogenous neurotoxins, though their toxicity is generally considered weaker than other well-known neurotoxic agents.[6] The toxicity of isoquinoline alkaloids can vary widely, with some causing cardiac and respiratory depression.

Hazard Summary for 2-(Isoquinolin-5-yl)propanoic acid:

A structurally similar compound, 2-(isoquinolin-5-yl)propanoic acid, is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[7]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[7]

  • Specific target organ toxicity — single exposure (Category 3): May cause drowsiness or dizziness.[7]

Based on this composite analysis, we must assume that 2-(Isoquinolin-6-yl)propanoic acid is, at a minimum, a skin and eye irritant, and may have other, more significant, toxicological properties. Therefore, a conservative approach to PPE is warranted.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-(Isoquinolin-6-yl)propanoic acid in a laboratory setting. This protocol is designed to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Core PPE Requirements:

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. [8][9] They provide a seal around the eyes, protecting against splashes and airborne particles. For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to goggles. [8][9][10]
Hand Protection Double-gloving with nitrile gloves is recommended. [9] The outer glove should be removed and replaced immediately upon any sign of contamination. For chemicals with unknown toxicity, a more robust glove, such as a flexible laminate (e.g., Silver Shield), can be worn under a standard nitrile glove for added protection.[8] Always consult a glove compatibility chart if available, and inspect gloves for any signs of degradation before use.[10][11]
Body Protection A flame-resistant lab coat is required at all times. [8] This provides a removable barrier to protect your skin and personal clothing from contamination. For procedures with a significant splash potential, a chemically resistant apron should be worn over the lab coat.[10]
Footwear Closed-toe shoes are mandatory in all laboratory settings. [8] They should be made of a non-perforated material to protect against spills.
Respiratory Protection While not typically required for handling small quantities of solid material in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or dusts. The need for respiratory protection should be determined by a formal hazard assessment conducted by your institution's Environmental Health and Safety (EHS) department.[11]

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Goggles/Face Shield Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Outer Gloves (if double-gloved) Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Goggles/Face Shield Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.

Operational Plan:

  • Engineering Controls: Whenever possible, handle 2-(Isoquinolin-6-yl)propanoic acid in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Small-Scale Operations: For weighing and preparing solutions, use a balance with a draft shield or conduct these activities within a fume hood.

  • Avoid Aerosolization: Take care to avoid generating dust when handling the solid material.

  • Spill Preparedness: Ensure that a chemical spill kit is readily accessible.[13] The kit should contain absorbent materials appropriate for carboxylic acids, such as sodium bicarbonate or a commercial neutralizing agent, as well as personal protective equipment.[14]

Spill Response Protocol:

Spill_Response Start Chemical Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the spill size and hazard Alert->Assess Small_Spill Small, manageable spill? Assess->Small_Spill Yes Large_Spill Large or hazardous spill? Assess->Large_Spill No Don_PPE Don appropriate PPE Small_Spill->Don_PPE Evacuate Evacuate the area Large_Spill->Evacuate Call_EHS Call EHS/Emergency Response Evacuate->Call_EHS Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize (if acidic) Contain->Neutralize Clean_Up Clean up with absorbent pads Neutralize->Clean_Up Dispose Dispose of waste in a labeled, sealed container Clean_Up->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate Restock Restock spill kit Decontaminate->Restock

Caption: Decision-making workflow for responding to a chemical spill.

Disposal Plan:

All waste containing 2-(Isoquinolin-6-yl)propanoic acid, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Waste containers must be clearly labeled with the full chemical name and associated hazards.

Decontamination Procedures

Proper decontamination is crucial to prevent cross-contamination and accidental exposure.

Routine Decontamination:

  • At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with the chemical.[15]

  • A solution of mild soap and water is generally effective for cleaning surfaces.[15]

  • For acidic residues, a dilute solution of sodium bicarbonate can be used for neutralization, followed by a water rinse.[14][15]

Post-Spill Decontamination:

  • After a spill has been cleaned up, the area must be thoroughly decontaminated.[14]

  • Use a suitable decontaminating agent, and if necessary, consult with your EHS department for specific recommendations.[14][15]

  • All tools used for cleanup must also be decontaminated or disposed of as hazardous waste.

By adhering to these comprehensive guidelines, researchers can safely handle 2-(Isoquinolin-6-yl)propanoic acid, ensuring a secure laboratory environment for themselves and their colleagues.

References

  • How to Handle Chemical Spills in Laboratories - UCSD Blink. (2015, February 17). Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. Retrieved from [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). University of Maryland, Baltimore. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). University of Nevada, Las Vegas. Retrieved from [Link]

  • Personal Protective Equipment | Division of Research Safety. (2025, December 5). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Personal Protective Equipment - Stanford Environmental Health & Safety. (n.d.). Stanford University. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Washington. Retrieved from [Link]

  • Quinoline Toxicological Summary. (2023, November). Minnesota Department of Health. Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6). West Virginia University. Retrieved from [Link]

  • Chlebek, J., Doskocil, I., Hulcová, D., Breiterová, K., Šafratová, M., Havelek, R., ... & Cahlíková, L. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types.
  • Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • McNaught, K. S., & Jenner, P. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Neuroscience letters, 240(1), 1-4.
  • Plant Alkaloids Toxicity. (2024, August 21). MD Searchlight. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Safety by Design. Retrieved from [Link]

  • Tenny, S., & Thorell, W. (2022). OSHA Chemical Hazards And Communication. In StatPearls.
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]

  • 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 2-(isoquinolin-5-yl)propanoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET Propanoic acid, 2-oxo-. (n.d.). Synerzine. Retrieved from [Link]

  • Carboxylic Acids. (n.d.). Retrieved from [Link]

  • 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • making carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Preparing Carboxylic Acids: Description & Methods - Study.com. (n.d.). Retrieved from [Link]

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